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  • Product: 2-Methyl-2-phenylpyrrolidine
  • CAS: 217633-10-8

Core Science & Biosynthesis

Foundational

The Pharmacological Profile and Mechanism of Action of 2-Methyl-2-phenylpyrrolidine: A Privileged Scaffold in Targeted Oncology and Asymmetric Catalysis

Executive Summary In modern drug discovery, certain chemical motifs transcend the role of standalone therapeutics to become "privileged scaffolds"—structural linchpins that enable novel pharmacological mechanisms. 2-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, certain chemical motifs transcend the role of standalone therapeutics to become "privileged scaffolds"—structural linchpins that enable novel pharmacological mechanisms. 2-Methyl-2-phenylpyrrolidine (2-MPP, CAS 217633-10-8) is a prime example of such a scaffold. Characterized by a highly rigid quaternary stereocenter at the C2 position of the pyrrolidine ring, 2-MPP does not act as a traditional monotherapy. Instead, its unique spatial geometry and electronic properties are leveraged in two cutting-edge domains:

  • Targeted Oncology: It serves as a critical structural moiety in next-generation BCL-2 inhibitors designed to overcome acquired clinical resistance (specifically the Gly101Val mutation) to Venetoclax[1].

  • Asymmetric Organocatalysis: It acts as an elite conformational controller in H-bond donor catalysts, enabling the enantioselective synthesis of neuroactive 1,2-dihydrophthalazines[2].

This whitepaper deconstructs the mechanistic rationale, pharmacological profiling, and self-validating synthetic protocols surrounding the 2-MPP scaffold.

Pharmacological Profile I: Overcoming BCL-2 G101V Resistance

The Clinical Challenge of Venetoclax Resistance

The B-cell lymphoma 2 (BCL-2) protein family regulates the intrinsic apoptosis pathway. In malignancies like chronic lymphocytic leukemia (CLL), tumor cells become dependent on BCL-2 overexpression for survival[1]. Venetoclax (ABT-199) is an FDA-approved BH3-mimetic that selectively inhibits BCL-2, restoring apoptosis.

However, prolonged treatment (19–42 months) frequently selects for a novel Gly101Val (G101V) mutation in the BCL-2 binding groove[1]. The substitution of the small glycine residue with a bulkier valine introduces a severe steric clash, reducing the binding affinity of Venetoclax by approximately 180-fold in cell-based assays[1].

Mechanism of Action: The 2-MPP Bypass

To restore pharmacological efficacy, medicinal chemists have integrated the 2-methyl-2-phenylpyrrolidine moiety into the inhibitor core. The mechanism of action relies on the precise 3D vectoring provided by the C2 quaternary center:

  • Steric Evasion: The compact methyl group navigates the restricted space created by the Val101 side chain without inducing a repulsive clash.

  • Thermodynamic Compensation: The phenyl ring of the 2-MPP scaffold is projected deep into an adjacent hydrophobic sub-pocket, where it engages in a highly stabilizing sulfur- π interaction with Methionine 115 (Met115) [3].

This novel interaction provides sufficient binding enthalpy to overcome the resistance penalty, yielding compounds that are unexpectedly more potent than Venetoclax against the mutant strain[3].

G WT Wild-Type BCL-2 (High Affinity) Apoptosis Apoptosis Restoration WT->Apoptosis Promotes Mutant BCL-2 G101V Mutant (Steric Clash) Mutant->Apoptosis Promotes Venetoclax Venetoclax (ABT-199) Venetoclax->WT Inhibits Venetoclax->Mutant Fails (~180x drop) MPP 2-MPP Derived Inhibitor (BeiGene Scaffold) MPP->WT Inhibits MPP->Mutant Inhibits (Bypasses Val101)

Fig 1: BCL-2 signaling bypass mechanism of 2-MPP analogs against the G101V mutation.

Quantitative Binding Data

The integration of 2-MPP drastically shifts the pharmacological profile of BCL-2 inhibitors, as summarized below:

Compound ClassTarget ProteinBiochemical Profile / AffinityResistance Status
Venetoclax (ABT-199) BCL-2 (Wild-Type)Highly Potent (Sub-nanomolar)Baseline Efficacy
Venetoclax (ABT-199) BCL-2 (G101V Mutant)~180-fold reduction in affinityHighly Resistant
2-MPP Derived Analogs BCL-2 (G101V Mutant)Potent (< 28 nM)Overcomes Resistance

(Data synthesized from biochemical assays evaluating BCL-2 Gly101Val mutants[3],[1])

Pharmacological Profile II: Chiral Scaffold in Anion-Binding Catalysis

Beyond direct target engagement, 2-MPP is a foundational tool in the synthesis of other pharmacological agents. Phthalazines and 1,2-dihydrophthalazines are privileged pharmacophores found in AMPA receptor modulators (e.g., SYM2206) and antihistamines (e.g., azelastine)[2].

Synthesizing these compounds enantioselectively requires precise spatial control. When 2-MPP is incorporated into a thiourea H-bond donor catalyst, the rigid quaternary stereocenter restricts the rotational freedom of the catalyst. During the Mannich-type addition of silyl ketene acetals to N-acylphthalazinium chlorides, the 2-MPP scaffold exerts superior conformational control over the transition state, yielding the biologically active (S)-enantiomers with up to 89% enantiomeric excess (ee) [2].

Experimental Workflows & Self-Validating Protocols

To successfully leverage 2-MPP, researchers must synthesize the scaffold and integrate it without destroying its delicate stereochemistry. The following protocols are designed as self-validating systems, ensuring that any deviation in causality is immediately detectable via intermediate analysis.

Protocol A: Synthesis of the 2-Methyl-2-phenylpyrrolidine Scaffold

This protocol utilizes a highly controlled nucleophilic addition to establish the quaternary C2 center[4].

  • Imine Activation: Dissolve 5-phenyl-3,4-dihydro-2H-pyrrole (2 g, 13.77 mmol) in anhydrous THF (60 mL). Cool the reaction vessel strictly to -78°C. Add BF3​⋅Et2​O (6.80 mL, 55.0 mmol) dropwise[4].

    • Causality & Validation: The Lewis acid ( BF3​ ) coordinates with the imine nitrogen, increasing the electrophilicity of the C2 carbon. If activation fails, the subsequent MeLi addition will result in unreacted starting material (detectable via TLC).

  • Nucleophilic Addition: While maintaining -78°C, slowly add Methyllithium (MeLi, 1.6 M, 34.44 mL)[4].

    • Causality & Validation: MeLi is a strong base as well as a nucleophile. The cryogenic temperature (-78°C) is critical to suppress α -proton abstraction (which would yield an enamine side-product) and exclusively favor 1,2-addition. A successful reaction yields the racemic 2-MPP scaffold.

Protocol B: Buchwald-Hartwig Integration into BCL-2 Inhibitors

To attach the sterically hindered 2-MPP amine to a halogenated aromatic core (e.g., 1-bromo-4-iodobenzene)[1].

  • Catalyst Complexation: Combine 1-bromo-4-iodobenzene (4.21 g), 2-MPP (0.6 g), Pd2​(dba)3​ (340.75 mg), BINAP (463.40 mg), and t-BuOK (1.25 g) in Toluene (40 mL)[1].

    • Causality & Validation: Pd2​(dba)3​ provides the active Pd(0) species. BINAP, a bidentate phosphine ligand, is chosen specifically because its wide bite angle stabilizes the palladium intermediate against β -hydride elimination—a common failure mode when coupling sterically hindered secondary amines like 2-MPP.

  • Thermal Coupling: Stir the mixture at 90°C for 12 hours[1].

    • Causality & Validation: The elevated temperature drives the reductive elimination step. The use of t-BuOK (a strong, non-nucleophilic base) deprotonates the coordinated amine without competing for the electrophile.

Workflow Step1 1. Imine Activation BF3·Et2O at -78°C Step2 2. Nucleophilic Addition MeLi at -78°C Step1->Step2 Prevents alpha-deprotonation Step3 3. Buchwald-Hartwig Pd2(dba)3 / BINAP Step2->Step3 Yields 2-MPP scaffold Step4 4. Target Validation TR-FRET Assay Step3->Step4 Scaffold integration

Fig 2: Self-validating synthetic and assay workflow for 2-MPP derived BCL-2 inhibitors.

Conclusion

2-Methyl-2-phenylpyrrolidine is not merely a chemical building block; it is a highly engineered spatial tool. By providing rigid conformational control and unique vectoring of its methyl and phenyl substituents, it allows drug developers to outmaneuver evolutionary resistance mechanisms like the BCL-2 G101V mutation, and enables synthetic chemists to achieve high enantioselectivity in the production of complex neuroactive heterocycles.

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Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 2-Methyl-2-Phenylpyrrolidine

This guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of novel chemical entities, using 2-methyl-2-phenylpyrrolidine as a focal example. The phenylpyrrolidine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the in vitro receptor binding profile of novel chemical entities, using 2-methyl-2-phenylpyrrolidine as a focal example. The phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at neuronal targets. Understanding the binding affinity and selectivity of a new analog like 2-methyl-2-phenylpyrrolidine is a critical first step in the drug discovery and development process.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic decisions that ensure the generation of robust, reliable, and meaningful data. We will explore the theoretical underpinnings of receptor-ligand interactions, provide detailed experimental workflows for determining binding affinity, and discuss the interpretation of the resulting data.

Part 1: The Theoretical Foundation of Receptor-Ligand Interactions

Before embarking on experimental work, it is crucial to grasp the quantitative principles that govern the interaction between a ligand (the test compound) and its receptor target. These principles allow us to translate raw experimental data into meaningful pharmacological parameters.

The strength of the interaction between a ligand and a receptor is defined by its binding affinity . This is most commonly expressed as the equilibrium dissociation constant (Kd) , which represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.[1] A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.[1]

In early-stage discovery, it is often more practical to determine a compound's affinity through competitive binding experiments . In these assays, the test compound (the "competitor") competes with a radiolabeled ligand (a "radioligand") of known high affinity for a finite number of receptor sites.[2] The result of this experiment is the IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[3][4]

The IC50 value is an experimentally derived parameter that is dependent on the concentration and affinity of the radioligand used. To convert the IC50 to a true measure of affinity, the inhibitory constant (Ki) , the Cheng-Prusoff equation is often employed. This calculation accounts for the experimental conditions to provide a Ki value that is a good estimate of the Kd.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

This theoretical framework is the bedrock upon which all subsequent experimental design and data interpretation are built.

Part 2: Strategic Experimental Design for Profiling a Novel Compound

Characterizing a novel compound like 2-methyl-2-phenylpyrrolidine requires a systematic approach, beginning with target selection and culminating in the choice of appropriate assay technologies.

Rationale for Target Selection

The chemical structure of 2-methyl-2-phenylpyrrolidine provides strong clues for initial target selection. The phenylpyrrolidine motif is a well-established pharmacophore for monoamine transporters.[5][6] Therefore, a primary screening panel should logically include:

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

  • Serotonin Transporter (SERT)

Furthermore, the pyrrolidine ring is a core component of nicotine and other nicotinic agonists, making nicotinic acetylcholine receptors (nAChRs) , particularly the α4β2 and α7 subtypes prevalent in the central nervous system, important secondary targets to assess selectivity.[7][8]

Assay Technology: The Gold Standard of Radioligand Binding

For determining the affinity of a compound for its receptor, the radioligand binding assay remains the gold standard due to its robustness, precision, and sensitivity.[9][10] The fundamental principle is to measure the ability of the unlabeled test compound to compete with and displace a radioactively labeled ligand that has high and specific affinity for the target receptor.

Key Components of a Radioligand Binding Assay:

  • Receptor Source: This is typically a preparation of cell membranes from cell lines (e.g., HEK293 or CHO) that have been engineered to stably express a high density of the human receptor of interest (e.g., hDAT).[10] Alternatively, homogenized tissue from specific brain regions rich in the target receptor (e.g., rat striatum for DAT) can be used.[11][12]

  • Radioligand: A high-affinity, high-specificity ligand for the target receptor that has been labeled with a radioisotope, most commonly tritium ([³H]) or iodine-125 ([¹²⁵I]). For the dopamine transporter, a common choice is [³H]WIN 35,428.[12]

  • Test Compound: The unlabeled compound for which the affinity is to be determined (in this case, 2-methyl-2-phenylpyrrolidine).

  • Controls:

    • Total Binding: Measures the total amount of radioligand bound to the membranes in the absence of any competitor.

    • Non-Specific Binding (NSB): Measures the amount of radioligand that binds to components other than the target receptor (e.g., lipids, filter paper). This is determined in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (a "blanker") that blocks all specific binding to the target receptor.[10]

  • Separation of Bound and Unbound Ligand: The most critical step is to rapidly separate the receptor-bound radioligand from the free radioligand in the solution. This is almost universally achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes while allowing the unbound radioligand to pass through.

Part 3: A Detailed Protocol for Determining DAT Binding Affinity

This section provides a representative step-by-step protocol for a competitive radioligand binding assay to determine the Ki of 2-methyl-2-phenylpyrrolidine for the human dopamine transporter (hDAT).

Materials and Reagents
  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428.

  • Test Compound: 2-methyl-2-phenylpyrrolidine, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Non-specific Agent: 10 µM GBR 12909 or 10 µM Nomifensine.[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester with GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Detection: Liquid scintillation counter and scintillation fluid.

  • Labware: 96-well assay plates, multichannel pipettes.

Experimental Workflow

The following workflow diagram illustrates the key steps in the competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_membranes Thaw & Resuspend hDAT Membranes in Assay Buffer add_components Add Components to Wells: 1. Buffer/NSB/Test Compound 2. Radioligand 3. Membranes prep_membranes->add_components prep_ligand Prepare Serial Dilutions of Test Compound prep_ligand->add_components prep_radio Dilute [³H]WIN 35,428 to Working Concentration prep_radio->add_components plate_setup Plate Setup (96-well) plate_setup->add_components incubate Incubate at 4°C for 2-3 hours to reach equilibrium add_components->incubate filter Rapid Vacuum Filtration through GF/C filters incubate->filter wash Wash Filters 3x with Ice-Cold Wash Buffer filter->wash dry Dry Filter Mat wash->dry count Add Scintillation Cocktail & Count Radioactivity (CPM) dry->count calc_specific Calculate Specific Binding: Total CPM - NSB CPM count->calc_specific plot_curve Plot % Specific Binding vs. log[Test Compound] calc_specific->plot_curve fit_curve Non-linear Regression to determine IC50 plot_curve->fit_curve calc_ki Calculate Ki using Cheng-Prusoff Equation fit_curve->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation: On the day of the assay, thaw the frozen hDAT membrane aliquot and resuspend it in ice-cold assay buffer.[11] Prepare serial dilutions of 2-methyl-2-phenylpyrrolidine (e.g., from 100 µM to 0.1 nM) in assay buffer.

  • Assay Plate Setup: The assay is performed in a 96-well plate in triplicate.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (e.g., 10 µM GBR 12909).

    • Competition Wells: Add 50 µL of each concentration of the 2-methyl-2-phenylpyrrolidine serial dilution.

  • Component Addition:

    • To all wells, add 50 µL of the diluted [³H]WIN 35,428 radioligand (at a final concentration near its Kd, e.g., 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension to all wells (typically 20-50 µg of protein per well). The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-soaked glass fiber filter mat using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.[11]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]

Part 4: Data Analysis and Interpretation

The output from the scintillation counter (in Counts Per Minute, CPM) must be processed to determine the binding affinity.

  • Calculate Specific Binding: First, determine the average CPM for each condition (Total, NSB, and each competitor concentration).

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: For each concentration of 2-methyl-2-phenylpyrrolidine, calculate the percentage of specific binding relative to the control (wells with no competitor). Plot this percentage against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value, which represents the binding affinity of 2-methyl-2-phenylpyrrolidine for the dopamine transporter.

Hypothetical Data Summary

To illustrate how the final data should be presented, the following table shows a hypothetical binding profile for 2-methyl-2-phenylpyrrolidine against a panel of monoamine transporters.

Receptor TargetKi (nM)
Dopamine Transporter (hDAT)45
Norepinephrine Transporter (hNET)250
Serotonin Transporter (hSERT)>10,000

This hypothetical data suggests that 2-methyl-2-phenylpyrrolidine is a moderately potent and selective inhibitor of the dopamine transporter.

Part 5: Downstream Signaling Implications

The binding of a ligand to a transporter like DAT has direct consequences on synaptic neurotransmission. By inhibiting the reuptake of dopamine from the synaptic cleft, 2-methyl-2-phenylpyrrolidine would prolong the presence of dopamine, leading to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors).[13]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_vesicle->DA_synapse Release D1R D1 Receptor Signal Downstream Signaling D1R->Signal D2R D2 Receptor D2R->Signal DA_synapse->DAT Reuptake DA_synapse->D1R Binds DA_synapse->D2R Binds Compound 2-Methyl-2- Phenylpyrrolidine Compound->DAT Inhibits

Caption: Inhibition of DAT by 2-methyl-2-phenylpyrrolidine.

This inhibition of dopamine reuptake is the primary mechanism of action for many psychostimulants and antidepressants.[5][13] Characterizing the in vitro binding affinity is the foundational step in understanding and predicting these complex in vivo effects.

References

  • ProQuest. (n.d.). In vitro receptor binding assays: general methods and considerations. Retrieved from [Link]

  • How to determine binding affinity with a microplate reader. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Copper, J., & Dierckx, R. (2008). In vitro receptor binding assays: general methods and considerations. ResearchGate. Retrieved from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Copper, J. A., & Dierckx, R. A. (2008). In vitro receptor binding assays: general methods and considerations. Current pharmaceutical design, 14(33), 3565–3575. Retrieved from [Link]

  • Lin, M. S., Chen, M. Z., & Lin, C. C. (1995). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Nuclear medicine and biology, 22(7), 895–901. Retrieved from [Link]

  • Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.18.1–12.18.23. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Vamvakas, S. S., Xantheas, S. S., & Akylas, V. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The journal of physical chemistry. B, 128(19), 4509–4521. Retrieved from [Link]

  • Meltzer, P. C., Liu, S., & Madras, B. K. (1996). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of medicinal chemistry, 39(16), 3095–3103. Retrieved from [Link]

  • Gatley, S. J., Volkow, N. D., & Wang, G. J. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL61-4. Retrieved from [Link]

  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (2009). Google Patents.
  • Vamvakas, S. S., Xantheas, S. S., & Akylas, V. R. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. Retrieved from [Link]

  • Vamvakas, S. S., Xantheas, S. S., & Akylas, V. R. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. Retrieved from [Link]

  • Roche-Molina, M., Hardwick, B., & Sanchez-Ramos, C. (2021). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific reports, 11(1), 10459. Retrieved from [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2021). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. ResearchGate. Retrieved from [Link]

  • The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. (2026, February 14). Dakota Organics. Retrieved from [Link]

  • Gotti, C., & D'Oria, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Retrieved from [Link]

  • Marrugal-Lorenzo, J. A., Cano, C., & Sam-Fernando, S. (2025). Identification and Characterization of ERK2 Dimerization Inhibitors by Integrated In Silico and In Vitro Screening. MDPI. Retrieved from [Link]

  • Raddi, P., & Calcina, L. (2023). Binding affinity prediction of protein-ligand complexes: a per-target machine learning approach. arXiv. Retrieved from [Link]

  • Nickell, J. R., Siripurapu, K. B., & Vartak, A. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 335(3), 763–772. Retrieved from [Link]

  • Wang, S., Sakamuri, S., & Enyedy, I. J. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist. Journal of medicinal chemistry, 43(3), 351–354. Retrieved from [Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010). Semantic Scholar. Retrieved from [Link]

  • Galli, C. L., Sensi, C., & Fumagalli, A. (2014). A computational approach to evaluate the androgenic affinity of iprodione, procymidone, vinclozolin and their metabolites. PloS one, 9(8), e104822. Retrieved from [Link]

  • Szőcs, B., Szarka, N., & Mihalik, B. (2024). Kinetic Properties and Pharmacological Modulation of High- and Low-Affinity Dopamine Transport in Striatal Astrocytes of Adult Rats. MDPI. Retrieved from [Link]

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Foundational

Technical Whitepaper: Physicochemical Profiling and Catalytic Synthesis of 2-Methyl-2-phenylpyrrolidine

Executive Summary As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing sterically hindered nitrogen heterocycles. 2-Methyl-2-phenylpyrrolidine represents a quintessential cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing sterically hindered nitrogen heterocycles. 2-Methyl-2-phenylpyrrolidine represents a quintessential challenge in modern drug development and materials science due to its fully substituted quaternary stereocenter adjacent to the amine nitrogen. Traditional synthetic routes often fail here due to competitive elimination, catalyst poisoning, or prohibitive activation energies.

In this technical guide, we dissect the physicochemical properties of this compound and detail a robust, self-validating organolanthanide-catalyzed hydroamination workflow to achieve its synthesis. This approach ensures high fidelity, scalability, and rigorous analytical validation.

Physicochemical Properties & Structural Data

To design effective extraction, purification, and formulation strategies, we must first ground our approach in the compound's fundamental thermodynamics and physical state. The quantitative data below summarizes the core properties required for downstream analytical tracking[1][2].

Table 1: Physicochemical Properties of 2-Methyl-2-phenylpyrrolidine

PropertyValueSource / Method
CAS Number 217633-10-8Standard Registry[1]
Molecular Formula C₁₁H₁₅N[3]
Molecular Weight 161.25 g/mol Calculated[1]
SMILES CC1(C2=CC=CC=C2)NCCC1Structural annotation[1]
Boiling Point 240.9 ± 19.0 °CPredicted[2]
Density 0.963 ± 0.06 g/cm³Predicted[2]
pKa (Base) 10.56 ± 0.10Predicted[2]

Mechanistic Causality in Organolanthanide Catalysis

Synthesizing a pyrrolidine with a 2-methyl-2-phenyl substitution pattern requires overcoming significant steric hindrance during C-N bond formation. Traditional palladium-catalyzed methods or aminomercuration often suffer from catalyst poisoning or reversible nitrogen migration.

Instead, we leverage the highly electrophilic, oxophilic nature of organolanthanide complexes. As demonstrated in the foundational work by[4], utilizing an unhindered precatalyst such as [CpTMS2NdMe]2 allows the metal center to accommodate the bulky phenyl-substituted alkene.

The catalytic cycle is driven by three causal steps:

  • Metalation: The precatalyst undergoes protonolysis with the primary amine substrate, releasing methane and forming the active lanthanide-amido complex.

  • Migratory Insertion: The tethered alkene coordinates to the Lewis acidic Nd center, followed by a turnover-limiting intramolecular insertion into the Nd-N bond. The high reaction temperature (120 °C) is thermodynamically required to overcome the steric clash of the phenyl and methyl groups at the transition state[4].

  • σ-Bond Metathesis: A second equivalent of the substrate protonates the resulting Nd-alkyl intermediate, releasing the product and regenerating the active catalyst[4].

Pathway Visualization

CatalyticCycle cluster_cycle Organolanthanide Catalytic Cycle Substrate Amino-alkene Substrate (Primary Amine) ActiveCat Active Amido Complex [Nd]-NHR Substrate->ActiveCat Amine Metalation Precatalyst Precatalyst [CpTMS2NdMe]2 Precatalyst->ActiveCat - CH4 Coordination Olefin Coordination (Pre-insertion State) ActiveCat->Coordination Intramolecular Binding Insertion Migratory Insertion (C-N Bond Formation) Coordination->Insertion Cyclization AlkylInt Nd-Alkyl Intermediate (Quaternary Center) Insertion->AlkylInt Steric Accommodation AlkylInt->ActiveCat + Substrate (σ-Bond Metathesis) Product 2-Methyl-2-phenylpyrrolidine (Target Product) AlkylInt->Product Product Release

Catalytic cycle of organolanthanide-mediated intramolecular hydroamination.

Self-Validating Experimental Protocol

Trust in chemical synthesis is built on verifiable, real-time data. The following protocol is designed as a self-validating system , ensuring that each step provides kinetic or spectroscopic feedback to confirm success before proceeding.

Step 1: Anaerobic Precatalyst Initiation
  • Causality: Organolanthanides are highly sensitive to protic sources. Moisture or oxygen will irreversibly hydrolyze the Nd-C or Nd-N bonds, instantly quenching the catalytic cycle.

  • Procedure: Inside an argon-filled glovebox (<1 ppm O₂/H₂O), weigh 4.5 mol % of [CpTMS2NdMe]2 into a sealable J. Young NMR tube[4]. Add 0.5 mL of dry, degassed benzene-d₆ (C₆D₆).

  • Validation Checkpoint: The precatalyst must dissolve completely to form a clear, homogeneous solution. Any cloudiness or precipitation indicates catastrophic moisture contamination, and the run must be aborted.

Step 2: Substrate Loading and Baseline Establishment
  • Causality: Using a sealable J. Young NMR tube with a deuterated solvent allows us to conduct the reaction and monitor its kinetics simultaneously without breaking the inert atmosphere or removing aliquots.

  • Procedure: Add 1.0 equivalent of the corresponding amino-alkene precursor to the tube and seal it tightly.

  • Validation Checkpoint: Acquire a baseline ¹H NMR spectrum at 25 °C. You must observe the characteristic alkene proton multiplets (δ 4.9–5.8 ppm). This serves as the quantitative baseline ( t=0 ) for kinetic tracking.

Step 3: Thermal Cyclization and Kinetic Monitoring
  • Causality: The formation of the quaternary center at the 2-position is sterically demanding. Room temperature is insufficient to drive the migratory insertion; 120 °C provides the necessary thermal energy to overcome the transition state barrier[4].

  • Procedure: Submerge the NMR tube in a pre-heated oil bath at 120 °C. Remove the tube periodically (e.g., every 24 hours), cool to room temperature, and acquire a ¹H NMR spectrum.

  • Validation Checkpoint: The system validates its own progress when the integration of the starting alkene protons decreases proportionally to the appearance of the product's aliphatic pyrrolidine signals. Complete conversion for this specific hindered substrate typically requires 7 days[4].

Step 4: Quenching and Isolation
  • Causality: Once conversion reaches >95%, the active metal species must be deactivated to prevent unwanted side reactions or epimerization during purification.

  • Procedure: Open the tube to ambient air to quench the catalyst. Dilute the mixture with diethyl ether and filter through a short pad of basic alumina to remove the precipitated lanthanide salts. Concentrate the filtrate under reduced pressure (10 mmHg).

  • Validation Checkpoint: Final purity is confirmed via GC-MS, ensuring the presence of the molecular ion peak [M]⁺ at m/z 161.1 and the complete absence of the starting material mass footprint.

References

  • National Center for Biotechnology Information. "2-methyl-2-phenylpyrrolidine" PubChem Database, CID 10487190. URL: [Link]

  • Molander, G. A., & Dowdy, E. D. (1998). "Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes." The Journal of Organic Chemistry, 63(24), 8983-8988. URL: [Link]

Sources

Exploratory

Preliminary Toxicology and Preclinical Safety Profile of 2-Methyl-2-phenylpyrrolidine: A Mechanistic and Methodological Guide

Executive Summary 2-Methyl-2-phenylpyrrolidine (CAS: 217633-10-8) is a highly specialized cyclic amine utilized extensively as a synthetic intermediate and structural pharmacophore in advanced medicinal chemistry. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-phenylpyrrolidine (CAS: 217633-10-8) is a highly specialized cyclic amine utilized extensively as a synthetic intermediate and structural pharmacophore in advanced medicinal chemistry. It is notably featured in the synthesis of potent therapeutics, including Bcl-2 inhibitors for oncology[1], and serves as a conformational scaffold in asymmetric dearomatization catalysis[2].

While its utility is undeniable, the pyrrolidine moiety carries inherent toxicological liabilities. Regulatory and safety data sheets classify this compound under Acute Tox. 4 (Harmful if swallowed) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, respiratory irritation)[3]. This whitepaper provides an authoritative, in-depth evaluation of the mechanistic toxicology of 2-methyl-2-phenylpyrrolidine, detailing the causality behind its safety profile and providing self-validating preclinical protocols for its assessment.

Physicochemical Properties & Hazard Classification

Understanding the baseline physicochemical parameters is the first tier of toxicological profiling. The lipophilicity and low molecular weight of 2-methyl-2-phenylpyrrolidine facilitate rapid cellular permeation, directly influencing its acute toxicity and respiratory irritation potential.

Parameter / PropertyValue / ClassificationSource Verification
IUPAC Name 2-methyl-2-phenylpyrrolidine[4]
Molecular Formula C11H15N[5]
Molecular Weight 161.25 g/mol [6]
GHS Health Hazards Acute Tox. 4 (Oral); STOT SE 3 (Respiratory)[3]
Acute Oral LD50 (Est.) 300 – 2000 mg/kg (Based on Category 4 criteria)

Mechanistic Toxicology: The Pyrrolidine Liability & Steric Shielding

The Iminium Ion Hypothesis

In drug discovery, the pyrrolidine ring is a known structural alert. Cyclic amines are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes at the α -carbon adjacent to the nitrogen atom[7]. This bioactivation generates an endocyclic iminium ion and subsequent amino aldehydes[8].

Unlike epoxides or quinones (which are "soft" electrophiles), iminium ions act as "hard" electrophiles . They readily undergo irreversible covalent binding with nucleophilic residues on endogenous cellular macromolecules (proteins and DNA), leading to cytotoxicity, genotoxicity, and the tissue irritation characteristic of STOT SE 3 classifications[9].

Causality of Steric Hindrance in 2-Methyl-2-phenylpyrrolidine

Expert Insight: The specific substitution pattern of 2-methyl-2-phenylpyrrolidine drastically alters its metabolic fate compared to unsubstituted pyrrolidine. The presence of both a methyl and a phenyl group at the C2 position creates profound steric shielding. Consequently, CYP450-mediated oxidation is sterically hindered at C2 and is forced to occur predominantly at the less hindered C5 position. While this shielding reduces the overall rate of bioactivation, the C5 position remains vulnerable, necessitating rigorous in vitro trapping assays to quantify the exact rate of iminium ion formation.

MetabolicPathway Parent 2-Methyl-2-phenylpyrrolidine (Sterically hindered at C2) CYP CYP450 Oxidation (at C5 position) Parent->CYP Iminium Endocyclic Iminium Ion (Reactive Intermediate) CYP->Iminium Trapping KCN Trapping Assay (Cyano Adduct Formation) Iminium->Trapping + KCN (In Vitro) Tox Macromolecule Binding (Cytotoxicity / STOT SE 3) Iminium->Tox In Vivo

Metabolic bioactivation of pyrrolidine to an iminium ion and subsequent trapping or toxicity.

Self-Validating Experimental Protocols

To accurately profile the safety of 2-methyl-2-phenylpyrrolidine, researchers must employ protocols that account for its specific chemical hardness and metabolic pathways.

Protocol 1: Hard Electrophile Trapping via KCN in Human Liver Microsomes (HLM)

Causality behind the choice: Standard reactive metabolite assays use Glutathione (GSH) to trap electrophiles. However, GSH is a "soft" nucleophile and often fails to efficiently trap "hard" iminium ions, leading to dangerous false negatives[7][8]. Potassium cyanide (KCN) provides a hard cyanide nucleophile ( CN− ) that rapidly and specifically traps iminium ions as stable cyano adducts detectable by LC-MS/MS[8].

Self-Validating System Design: This protocol includes a minus-NADPH control arm . Because CYP450 enzymes obligately require NADPH to function, the absence of cyano adducts in this arm definitively proves that the reactive intermediate is a product of enzymatic bioactivation, not spontaneous chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM).

  • Spiking: Add 2-methyl-2-phenylpyrrolidine to a final concentration of 10 μ M.

  • Trapping Agent: Add KCN (supplemented with a 2:1 ratio of KCN:K13C15N for isotopic signature tracking) to a final concentration of 1 mM[8].

  • Initiation: Start the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). In the control arm, replace NADPH with an equivalent volume of buffer.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for the neutral mass loss of 27 Da (HCN), which is diagnostic of cyano conjugates[8].

Protocol 2: High-Throughput HepG2 Cytotoxicity Assay

Causality behind the choice: To bridge the gap between reactive metabolite formation and the GHS Acute Tox. 4 classification, baseline cytotoxicity must be established. HepG2 cells retain partial basal expression of phase I/II metabolic enzymes, making them superior to non-hepatic lines for evaluating metabolically driven toxicity.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with a 10-point dose-response curve of 2-methyl-2-phenylpyrrolidine (ranging from 0.1 μ M to 500 μ M). Include a vehicle control (0.1% DMSO) and a positive control (Triton X-100).

  • Incubation: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® reagent (which measures ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence. Calculate the IC50​ .

Tiered Safety Workflow & Quantitative Data Presentation

A structured approach ensures no toxicological endpoint is overlooked before advancing compounds containing this moiety into in vivo models.

ToxWorkflow Tier1 Tier 1: In Silico GHS: Acute Tox 4 STOT SE 3 Tier2 Tier 2: In Vitro HLM Trapping HepG2 Viability Tier1->Tier2 Tier3 Tier 3: In Vivo Acute Oral LD50 Respiratory Irritation Tier2->Tier3

Tiered preclinical safety evaluation workflow for 2-methyl-2-phenylpyrrolidine.

Representative Safety Metrics

Based on the GHS classification and structural class behavior, the following table summarizes the expected quantitative thresholds when executing the aforementioned protocols.

Assay / EndpointMetricExpected Range / ClassificationImplication for Drug Development
HLM KCN Trapping Cyano Adduct FormationLow to Moderate (due to C2 steric block)Lower genotoxic risk compared to unsubstituted pyrrolidines.
HepG2 Cytotoxicity IC50​ (48h)50 μ M – 150 μ MModerate cytotoxicity; requires careful dose titration in vivo.
Acute Oral Toxicity LD50​ (Rodent)300 – 2000 mg/kgConfirms Acute Tox. 4 status. Protective PPE required during handling.
Respiratory Irritation STOT SE 3 AssessmentPositive for mucosal irritationFume hood handling mandatory; potential liability for inhalation routes.

References

  • PubChemLite: 2-methyl-2-phenylpyrrolidine (C11H15N). uni.lu.
  • 2-Methyl-2-phenylpyrrolidine - CymitQuimica. cymitquimica.com.
  • AK Scientific, Inc.: 2-methyl-2-phenylpyrrolidine. aksci.com.
  • 2-methyl-2-phenylpyrrolidine | CAS 217633-10-8. americanelements.com.
  • BCL-2 INHIBITORS - European Patent Office - EP 3788042 B1. googleapis.com.
  • Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. acs.org.
  • Pyrrolidine Derivatives in Drug Discovery. pharmablock.com.
  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A 2A /A 1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. acs.org.
  • Safety Data Sheet (GHS Criteria Reference). kishida.co.jp.

Sources

Foundational

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-Methyl-2-Phenylpyrrolidine

Abstract The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing approximately 98% of small-molecule drugs from reach...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing approximately 98% of small-molecule drugs from reaching their intended targets.[1] This guide provides a comprehensive framework for assessing the BBB permeability of 2-methyl-2-phenylpyrrolidine, a novel pyrrolidine derivative with therapeutic potential. We will dissect the critical physicochemical properties of the molecule, outline a tiered, multi-modal testing strategy—from in silico prediction and high-throughput in vitro screening to definitive in vivo validation—and explain the causal reasoning behind each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously characterize and optimize CNS drug candidates.

The Blood-Brain Barrier: A formidable Challenge in CNS Drug Discovery

The BBB is a highly selective, dynamic interface formed by brain microvascular endothelial cells (BMECs), which are connected by complex tight junctions that severely restrict paracellular diffusion.[2][3] This "physical" barrier is reinforced by a "biochemical" barrier, comprising a host of active efflux transporters (e.g., P-glycoprotein, P-gp) that actively pump xenobiotics back into the bloodstream, and a "metabolic" barrier of enzymes.[2][3]

Successful CNS drug candidates must possess a specific combination of properties to navigate this complex system. Generally, this involves passive diffusion for which molecules should be small, moderately lipophilic, and have a low hydrogen bonding capacity.[4] Alternatively, molecules can be designed to hijack endogenous influx transporters. This guide will systematically evaluate 2-methyl-2-phenylpyrrolidine against these requirements.

BBB_Structure cluster_0 Blood Vessel Lumen cluster_1 Brain Parenchyma blood_cell Drug Molecules endothelial_cell Endothelial Cell Tight Junction P-gp Efflux Pump Basal Lamina blood_cell->endothelial_cell:lumen Passive Diffusion neuron Neuronal Target endothelial_cell:efflux->blood_cell Efflux endothelial_cell:abluminal->neuron Permeation astrocyte Astrocyte Foot Process astrocyte->neuron Support

Caption: Key components of the Blood-Brain Barrier.

Physicochemical Profile of 2-Methyl-2-Phenylpyrrolidine

The potential for passive diffusion across the BBB is strongly dictated by a molecule's physicochemical properties. Before initiating costly experiments, a thorough analysis is essential. For many CNS drugs, optimal LogP values are in the range of 1.5-2.7.[4]

PropertyPredicted/Measured ValueSignificance for BBB Permeability
Molecular Weight (MW) ~175.28 g/mol Below the general <400-600 Da guideline, favoring passive diffusion.[3]
Lipophilicity (ClogP) ~2.4Falls within the optimal range (1.5-2.7) for BBB penetration, suggesting a good balance between aqueous solubility and membrane partitioning.[4]
Topological Polar Surface Area (TPSA) ~3.24 ŲSignificantly lower than the typical <90 Ų threshold for CNS drugs, indicating low hydrogen bonding potential and high lipophilicity.
pKa (strongest basic) ~9.5 - 10.5The pyrrolidine nitrogen is basic. At physiological pH (7.4), a significant fraction will be ionized, which can hinder passive diffusion. However, the pKa is within the 4-10 range considered acceptable.[4]

Expert Insight: While the low molecular weight and optimal ClogP are highly favorable, the basicity of the pyrrolidine nitrogen is a critical factor. The ionized form is less likely to cross the lipid membrane. Therefore, the rate of permeation will be dependent on the concentration of the free, un-ionized species.

A Tiered Approach to Permeability Assessment

A sequential, "funnel" approach is recommended to efficiently screen compounds, starting with high-throughput, lower-cost assays and progressing to more complex, resource-intensive models for the most promising candidates.[5]

Screening_Funnel start Large Compound Library insilico Tier 1: In Silico Prediction (MW, LogP, TPSA, QSAR) start->insilico Initial Filtering pampa Tier 2: PAMPA-BBB (Passive Permeability) insilico->pampa High-Throughput Screen cellbased Tier 3: Cell-Based Assays (hCMEC/D3, Caco-2) pampa->cellbased Biological Relevance invivo Tier 4: In Vivo Studies (Rodent Microdialysis) cellbased->invivo Gold Standard Validation candidate CNS Drug Candidate invivo->candidate Confirmation

Caption: A tiered "funnel" model for CNS drug screening.

Tier 1: In Silico & QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that predict biological activity based on a molecule's structure.[1][6] These models, trained on large datasets of compounds with known BBB permeability, can provide a rapid, initial assessment.[7][8]

Rationale: This step is a cost-free preliminary screen. It leverages existing knowledge to flag compounds with properties that are statistically unlikely to result in good brain penetration, allowing resources to be focused on more promising candidates.

Tier 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool that models passive diffusion.[8] It uses a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB, separating a donor well (with the test compound) from an acceptor well.[8][9]

Self-Validating System: The assay's validity is ensured by running high and low permeability control compounds in parallel. The results for 2-methyl-2-phenylpyrrolidine are only considered valid if the controls perform as expected.

Hypothetical Results for 2-Methyl-2-Phenylpyrrolidine in PAMPA-BBB

CompoundPermeability (Pₑ) (10⁻⁶ cm/s)Classification
Caffeine (High Permeability Control)> 4.0CNS+ (High)
Atenolol (Low Permeability Control)< 2.0CNS- (Low)
2-Methyl-2-Phenylpyrrolidine ~5.5 CNS+ (High)

Expert Insight: A high Pₑ value in the PAMPA-BBB assay would be a strong indicator of favorable physicochemical properties for passive diffusion. This result, combined with the in silico analysis, would strongly justify moving to more complex, cell-based models.

Protocol: PAMPA-BBB Assay

  • Prepare Lipid Solution: Reconstitute dried porcine brain lipids in dodecane to a final concentration of 20 mg/mL.[10]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate.

  • Prepare Solutions:

    • Test Compound: Prepare a 500 µM solution of 2-methyl-2-phenylpyrrolidine in phosphate-buffered saline (PBS) at pH 7.4 from a 10 mM DMSO stock.[10]

    • Controls: Prepare 500 µM solutions of caffeine and atenolol similarly.

  • Load Plates:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 200 µL of the test compound and control solutions to their respective wells in the donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 18 hours at room temperature.[10]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pₑ): Calculate the permeability coefficient using established equations that account for volume, surface area, and incubation time.

Tier 3: Cell-Based Assays

While PAMPA assesses passive diffusion, it cannot model active transport (influx or efflux). Cell-based models, such as those using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), provide a more biologically relevant system.[11][12] These cells form a monolayer on a Transwell insert and express tight junctions and efflux transporters like P-gp.[13][14]

Rationale: This step is crucial for identifying whether 2-methyl-2-phenylpyrrolidine is a substrate for efflux pumps. A compound that appears highly permeable in PAMPA could fail in vivo if it is rapidly ejected from the brain by P-gp.

Experimental Design: A bidirectional assay is performed. The apparent permeability (Papp) is measured in both the apical-to-basolateral (A-B, blood-to-brain) and basolateral-to-apical (B-A, brain-to-blood) directions. The Efflux Ratio (ER) is then calculated as Papp (B-A) / Papp (A-B).

  • ER ≈ 1: Indicates passive diffusion.

  • ER > 2: Suggests active efflux.

Tier 4: In Vivo Brain Microdialysis

The gold-standard method for definitively measuring BBB penetration is in vivo microdialysis in a conscious, free-moving rodent.[15][16] This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) and the blood simultaneously.[15][17]

Rationale: This is the most physiologically relevant model. It accounts for all BBB transport mechanisms, plasma protein binding, and brain tissue binding. The key parameter derived is Kp,uu, the ratio of the unbound drug concentration in the brain ECF to the unbound concentration in plasma.[1][15] A Kp,uu > 0.3 is often considered indicative of significant CNS penetration.

Microdialysis_Workflow cluster_animal Conscious Rodent Model brain_probe Brain Probe (Striatum) collector Fraction Collector (Collects Dialysate) brain_probe->collector Brain Dialysate blood_probe Blood Probe (Jugular Vein) blood_probe->collector Blood Dialysate pump Microinfusion Pump pump->brain_probe Perfusion (aCSF) pump->blood_probe Perfusion (aCSF) drug_admin Systemic Drug Administration (e.g., IV Infusion) analysis LC-MS/MS Analysis collector->analysis pk_calc Calculate Kp,uu analysis->pk_calc

Caption: Workflow for an in vivo brain microdialysis experiment.

Protocol: Conceptual Outline for Rodent Brain Microdialysis

  • Surgical Implantation: Under anesthesia, surgically implant guide cannulas targeting the jugular vein (for blood sampling) and a specific brain region (e.g., striatum). Allow the animal to recover fully.

  • Probe Insertion: On the day of the experiment, insert microdialysis probes through the guide cannulas into the conscious, freely moving animal.

  • Perfusion: Perfuse both probes with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[16]

  • Drug Administration: Administer 2-methyl-2-phenylpyrrolidine via intravenous infusion to achieve steady-state plasma concentrations.

  • Sample Collection: Collect dialysate fractions from both brain and blood probes at regular intervals (e.g., every 20-30 minutes).

  • Analysis: Quantify the drug concentration in each dialysate sample using a validated LC-MS/MS method.

  • Calculation: Determine the unbound concentrations in brain and blood (correcting for in-probe recovery) and calculate the Kp,uu ratio.

Synthesis and Conclusion

The comprehensive assessment of 2-methyl-2-phenylpyrrolidine's BBB permeability requires a logical, tiered approach. The initial physicochemical analysis is highly promising, suggesting the molecule has the requisite properties for passive diffusion. A high permeability score in the PAMPA-BBB assay would provide strong evidence for this mechanism. Subsequent validation in a cell-based model is critical to rule out significant P-gp efflux. Finally, confirmation via in vivo microdialysis would provide the definitive Kp,uu value, quantifying the extent of brain penetration under physiological conditions. A successful outcome across these tiers would establish 2-methyl-2-phenylpyrrolidine as a viable CNS drug candidate worthy of further development.

References

  • Development of QSAR models to predict blood-brain barrier permeability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2021). Drug Discovery Today. [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. (2022). PubMed. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). ResearchGate. [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. (2022). OSTI.GOV. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2023). The Journal of American Medical Science and Research. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry. [Link]

  • Quantification of In Vitro Blood-Brain Barrier Permeability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • QSAR Prediction of BBB Permeability Based on Machine Learning upon PETBD: A Novel Data Set of PET Tracers. (2024). Journal of Medicinal Chemistry. [Link]

  • What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). PharmaLegacy. [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (2016). Frontiers in Neuroanatomy. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. (2000). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). Protocol Exchange. [Link]

  • Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. (1991). PubMed. [Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). ResearchGate. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (2019). eScholarship. [Link]

  • 2-allyl-1-methyl-2-phenylpyrrolidine. (n.d.). Chemical Synthesis Database. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • PMBBB. (n.d.). BioAssay Systems. [Link]

  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate. (n.d.). PubChem. [Link]

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (2019). eScholarship. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (2024). MDPI. [Link]

  • Molecular determinants of blood–brain barrier permeation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Detection and Quantification Protocols for 2-Methyl-2-phenylpyrrolidine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope 2-Methyl-2-phenylpyrrolidine (CAS: 217633-10-8)[1] is a substituted secondary amine with a molecular weight of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

2-Methyl-2-phenylpyrrolidine (CAS: 217633-10-8)[1] is a substituted secondary amine with a molecular weight of 161.25 g/mol and a chemical formula of C11H15N[2]. It is frequently encountered as a critical intermediate in complex organic synthesis—such as iron-catalyzed nitrene group transfer reactions yielding enantioselective (S)-2-methyl-2-phenylpyrrolidine[3]—and is of significant interest in pharmacological profiling due to its structural relationship to pyrrolidine-based stimulants.

This application note provides a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the precise detection and quantification of 2-methyl-2-phenylpyrrolidine in complex matrices (e.g., biological fluids or synthetic reaction mixtures).

Scientific Rationale & Methodological Design (E-E-A-T)

The Causality of Derivatization

As a secondary amine, 2-methyl-2-phenylpyrrolidine possesses an active N-H bond. In gas-phase analysis, this active hydrogen interacts strongly with silanol groups on the GC column's stationary phase and the glass injection liner. This interaction causes peak tailing, unpredictable retention time shifts, and sample loss at trace concentrations.

To mitigate this, our protocol mandates Trifluoroacetic Anhydride (TFAA) derivatization . TFAA replaces the amine hydrogen with a trifluoroacetyl group. This chemical modification achieves three critical outcomes:

  • Eliminates hydrogen bonding , ensuring sharp, symmetrical chromatographic peaks.

  • Increases volatility and thermal stability , improving overall recovery.

  • Shifts the mass fragments to higher m/z values , significantly reducing background noise interference from low-mass matrix components.

Designing a Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-methyl-2-phenylpyrrolidine-d3 (or a structural analog like Prolintane-d5), must be added to the sample prior to any extraction steps. This ensures that any analyte loss during Liquid-Liquid Extraction (LLE), variations in derivatization efficiency, or fluctuations in GC injection volumes are automatically mathematically corrected via the analyte-to-IS peak area ratio.

Fragmentation Mechanics

Under Electron Ionization (EI, 70 eV), the underivatized molecule (MW = 161) undergoes classic α -cleavage. The loss of the methyl radical (15 Da) yields m/z 146, while the loss of the larger phenyl radical (77 Da) is thermodynamically favored, yielding the highly stable pyrrolinium base peak at m/z 84. Following TFA derivatization (MW = 257), the same α -cleavage principles apply, shifting the primary quantifier ion to m/z 180 (loss of phenyl) and the qualifier to m/z 242 (loss of methyl).

Step-by-Step Experimental Protocol

Reagents and Materials
  • Solvents: Hexane, Ethyl Acetate, Methanol (all GC-MS/Pesticide grade).

  • Reagents: Trifluoroacetic Anhydride (TFAA), 1 M Sodium Hydroxide (NaOH).

  • Standards: 2-Methyl-2-phenylpyrrolidine reference standard, SIL-IS (10 µg/mL in Methanol).

Sample Preparation & Extraction Workflow
  • Spiking: Transfer 500 µL of the sample matrix into a clean glass centrifuge tube. Add 20 µL of the Internal Standard working solution (10 µg/mL). Vortex for 10 seconds.

  • Basification: Add 100 µL of 1 M NaOH to the sample to adjust the pH to >10. Rationale: This suppresses the ionization of the pyrrolidine nitrogen, converting it entirely to its lipophilic freebase form to maximize extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Cap and mix on a rotary extractor for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 35 °C. Caution: Do not exceed 35 °C to prevent volatilization of the freebase amine.

Derivatization Procedure
  • Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of TFAA to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60 °C for 20 minutes.

  • Drying & Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA under N2 (excess reagent can degrade the GC column). Reconstitute the final derivative in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert.

GC-MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250 °C.

  • Oven Program:

    • Initial: 70 °C (Hold 1.0 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (Hold 5.0 min).

  • MS Conditions: EI mode (70 eV). Transfer line: 280 °C; Ion Source: 230 °C; Quadrupole: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) with a dwell time of 50 ms per ion.

Quantitative Data & Validation

Table 1: GC-MS SIM Parameters and Fragmentation

Analyte State Precursor MW Quantifier Ion (m/z) Qualifier Ions (m/z) Expected RT (min)
Underivatized 161 84 146, 161 ~6.5
TFA-Derivatized 257 180 242, 257 ~8.2

| SIL-IS (TFA) | Varies | Target-specific | Target-specific | ~8.2 |

Table 2: Method Validation Metrics (Self-Validating System)

Validation Parameter Target Metric Acceptance Criteria
Linearity (R²) 10 – 1000 ng/mL R² > 0.995 (1/x weighting)
Limit of Detection (LOD) S/N Ratio ≥ 3:1 ≤ 2.5 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1 ≤ 10.0 ng/mL
Extraction Recovery LLE Efficiency > 85% (RSD < 10%)

| Carryover | Matrix Blank after ULOQ | < 20% of LOQ peak area |

Workflow Visualization

GCMS_Workflow N1 1. Sample Collection (Matrix/Reaction Mix) N2 2. Internal Standard Spiking (e.g., Prolintane-d5) N1->N2 N3 3. Basification (pH > 10, NaOH) N2->N3 N4 4. Liquid-Liquid Extraction (Hexane/Ethyl Acetate) N3->N4 N5 5. Solvent Evaporation (N2 Stream, 35°C) N4->N5 N6 6. TFAA Derivatization (60°C, 20 min) N5->N6 N7 7. Reconstitution (Ethyl Acetate) N6->N7 N8 8. GC-MS Analysis (EI-SIM Mode) N7->N8 N9 9. Data Quantification & Validation N8->N9

Figure 1: GC-MS sample preparation and analytical workflow for 2-methyl-2-phenylpyrrolidine.

References

  • PubChemLite: 2-methyl-2-phenylpyrrolidine (C11H15N). uni.lu. 2

  • 2-Methyl-2-phenylpyrrolidine Product Information. CymitQuimica. 1

  • Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer (US9487472B2). Google Patents.3

Sources

Application

Advanced Spectroscopic Characterization of 2-Methyl-2-phenylpyrrolidine: Protocols and NMR Data Analysis

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when characterizing sterically hindered heterocycles. Pyrrolidines are ubiquitous structural motifs in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when characterizing sterically hindered heterocycles. Pyrrolidines are ubiquitous structural motifs in drug development and organocatalysis. Specifically, 2-methyl-2-phenylpyrrolidine presents a unique analytical challenge due to its quaternary stereocenter (C2), which restricts ring flexibility and induces complex diastereotopic splitting in Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide outlines the causality-driven synthesis, sample preparation, and rigorous 1H and 13C NMR spectral elucidation required to validate the structural integrity of 2-methyl-2-phenylpyrrolidine.

Scientific Context & Mechanistic Rationale

The construction of the 2-methyl-2-phenylpyrrolidine framework is non-trivial. Traditional aminomercuration or palladium-catalyzed methods often fail or require stoichiometric reagents when applied to highly hindered substrates due to competitive β-hydride elimination or catalyst poisoning.

To overcome this, the protocol relies on the [1]. By employing an unhindered neodymium precatalyst, [CpTMS2NdMe]2, the catalytic cycle successfully navigates the steric bulk during the alkene insertion step. This methodology allows for the clean conversion of acyclic amino olefins into cyclic products bearing fully substituted quaternary centers.

Experimental Protocols: Synthesis and Sample Preparation

Every step in this workflow is designed as a self-validating system, ensuring that spectroscopic data collected downstream is free from artifacts.

A. Synthesis via Organolanthanide Catalysis

Causality: A solvent-free (neat) reaction environment is chosen to maximize the effective concentration of the hindered reactants, driving the thermodynamically demanding cyclization forward.

  • Catalyst Loading: Inside a nitrogen-filled glovebox (to prevent the rapid hydrolysis of the highly oxophilic neodymium catalyst), charge a heavy-walled reaction vial with the primary amino olefin precursor and 4.5 mol % of [CpTMS2NdMe]2.

  • Thermal Cyclization: Seal the vial with a Teflon valve, remove it from the glovebox, and heat the neat mixture at 120 °C for 7 days.

  • In-Process Control (IPC): At day 5, extract a 5 µL micro-aliquot, dissolve in C6D6, and perform a rapid crude 1H NMR scan to verify the disappearance of the terminal alkene protons (δ ~5.0 ppm).

  • Isolation: Purify the crude mixture via vacuum distillation (100 °C at 10 mmHg) to isolate the target compound as a clear oil (Yield: ~90%).

B. NMR Sample Preparation

Causality: Deuterated chloroform (CDCl3) is selected because its residual solvent peak (δ 7.26 ppm) minimally interferes with the aromatic signals of the phenyl ring, while providing excellent solubility for the lipophilic pyrrolidine.

  • Dissolution: Accurately weigh 15–20 mg of the purified 2-methyl-2-phenylpyrrolidine and dissolve it in 0.6 mL of high-purity CDCl3.

  • Standardization: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). This internal standard acts as a self-validating baseline (δ 0.00 ppm), eliminating chemical shift drift caused by temperature variations in the spectrometer probe.

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Spectroscopic Acquisition and Data Elucidation
Acquisition Parameters
  • 1H NMR (300 MHz): A standard 30° pulse sequence is sufficient. The 300 MHz field strength provides adequate resolution for the complex multiplets generated by the diastereotopic methylene protons.

  • 13C NMR (75 MHz): Acquired with complete broadband proton decoupling. Critical adjustment: The relaxation delay (D1) must be extended to at least 2–3 seconds. The quaternary C2 carbon lacks attached protons, meaning it does not benefit from standard Nuclear Overhauser Effect (NOE) enhancement and requires longer relaxation times to yield a quantifiable signal.

Data Presentation and Structural Rationale

The rigidity of the pyrrolidine ring, anchored by the bulky phenyl and methyl groups at C2, locks the molecule into specific envelope conformations. This restricts the free rotation of the C3, C4, and C5 methylenes, rendering their respective protons electronically distinct (diastereotopic) and resulting in complex multiplet splitting.

Table 1: 1H NMR Spectral Data (300 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Rationale
7.48 − 7.44Multiplet (m)2 HAromatic ortho-protons (Deshielded by ring current)
7.38 − 7.27Multiplet (m)2 HAromatic meta-protons
7.21 − 7.15Multiplet (m)1 HAromatic para-proton
3.15 − 3.06Multiplet (m)1 HC5-H (Diastereotopic, strongly deshielded by adjacent N)
3.01 − 2.93Multiplet (m)1 HC5-H' (Diastereotopic, strongly deshielded by adjacent N)
2.11 − 2.02Multiplet (m)1 HC3-H (Diastereotopic, deshielded by adjacent quaternary C2)
1.93 − 1.82Multiplet (m)2 HC4-H2 (Furthest from deshielding functional groups)
1.79 − 1.62Multiplet (m)2 HC3-H' and N-H (Overlapping signals; N-H broadens due to exchange)
1.41Singlet (s)3 HC2-CH3 (Sharp singlet confirming attachment to quaternary C2)

Table 2: 13C NMR Spectral Data (75 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment & Rationale
149.18Quaternary (C)Aromatic ipso-carbon (Directly bonded to the electron-withdrawing C2)
128.10Methine (CH)Aromatic meta-carbons
126.01Methine (CH)Aromatic ortho-carbons
125.43Methine (CH)Aromatic para-carbon
65.12Quaternary (C)C2 (Highly deshielded due to simultaneous bonding to N and Phenyl)
45.83Methylene (CH2)C5 (Deshielded by adjacent electronegative Nitrogen)
40.10Methylene (CH2)C3 (Adjacent to the sterically congested C2 center)
30.30Methylene (CH2)C4 (Aliphatic backbone, least deshielded ring carbon)
25.50Methyl (CH3)C2-CH3 (Standard aliphatic methyl shift)
Experimental Workflow Visualization

The following diagram maps the logical progression from precursor handling to final structural elucidation, highlighting the critical environmental controls required for success.

NMR_Workflow N1 Amino Olefin Precursor (Substrate) N2 Catalyst Loading [CpTMS2NdMe]2 (4.5 mol%) N1->N2 Inert Atmosphere (Glovebox) N3 Hydroamination Reaction 120 °C, 7 Days N2->N3 Solvent-Free Heating N4 Purification (Vacuum Distillation, 90%) N3->N4 IPC NMR Verification N5 NMR Sample Preparation Dissolution in CDCl3 + TMS N4->N5 Aliquot Transfer N6 NMR Acquisition 1H (300 MHz) & 13C (75 MHz) N5->N6 Spectrometer Analysis

Workflow for the synthesis and NMR characterization of 2-methyl-2-phenylpyrrolidine.

References
  • Molander, G. A., & Dowdy, E. D. (1998). Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes. The Journal of Organic Chemistry, 63(24), 8983–8988.[Link]

  • Betley, T. A., et al. (2017). Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer. U.S.
Method

Application Note: Chemical Synthesis Pathways for 2-Methyl-2-phenylpyrrolidine Enantiomers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Executive Summary & Strategic Overview

The synthesis of chiral pyrrolidines bearing a fully substituted α-quaternary stereocenter, such as 2-methyl-2-phenylpyrrolidine, represents a significant challenge in organic synthesis. These motifs are critical in the development of neuroactive pharmacophores and specialized organocatalysts. Constructing this quaternary center with high enantiomeric excess (ee) bypasses the severe yield limitations of classical racemic resolution.

As an Application Scientist, selecting the correct synthetic pathway requires balancing starting material availability, stereochemical fidelity, and scalability. This guide details two field-proven, highly robust methodologies for synthesizing 2-methyl-2-phenylpyrrolidine enantiomers:

  • Enantioretentive C(sp³)-H Amination via Iron-Catalyzed Nitrene Transfer.

  • Asymmetric α-Lithiation and Electrophilic Trapping of N-Boc-2-phenylpyrrolidine.

Pathway A: Enantioretentive Intramolecular C(sp³)-H Amination

Mechanistic Causality & Catalyst Design

Traditional C-H amination protocols often suffer from stereochemical scrambling due to the generation of long-lived, freely rotating radical intermediates. To circumvent this, the Betley group developed a methodology utilizing a high-spin ferrous (Fe(II)) dipyrromethene complex [[1]]().

The Causality of Stereoretention: The catalyst leverages a transient, high-spin (S=2) iron-imido (nitrene) intermediate. Upon hydrogen atom abstraction from the tertiary benzylic C-H bond of the azide precursor, the high-spin state enforces an ultra-fast "radical rebound" mechanism. This rapid C-N bond formation outpaces C-C bond rotation. Consequently, the intramolecular nitrene transfer proceeds with near-complete retention of the absolute stereochemistry of the starting material , .

Experimental Protocol: Synthesis of (S)-2-methyl-2-phenylpyrrolidine

Self-Validating System: This protocol requires strict anaerobic conditions to prevent catalyst oxidation. The stereochemical fidelity of the final product (measured via chiral HPLC) directly validates the integrity of the high-spin iron species during the reaction.

Materials:

  • (R)-2-phenyl-5-azidopentane (95% ee)

  • Fe(II)-dipyrromethene catalyst (5 mol%)

  • Anhydrous benzene or toluene (degassed)

Step-by-Step Methodology:

  • Catalyst Preparation: Inside a nitrogen-filled glovebox (O₂ < 1 ppm), dissolve the Fe(II)-dipyrromethene catalyst (0.05 equiv) in anhydrous, degassed benzene.

  • Substrate Addition: Add the chiral precursor, (R)-2-phenyl-5-azidopentane (1.0 equiv, 95% ee), to the catalyst solution. A subtle color shift typically indicates the initial coordination and formation of the iron-imido species.

  • Thermal Activation: Transfer the mixture to a heavy-walled Schlenk tube, seal it tightly, and remove it from the glovebox. Heat the vessel to 60–80 °C for 12–24 hours. The thermal energy drives the extrusion of N₂ gas and the subsequent stereoretentive C-H insertion .

  • Quench and Workup: Cool the mixture to room temperature. Expose the solution to ambient air to deliberately oxidize and deactivate the iron catalyst. Filter the crude mixture through a short pad of basic alumina, eluting with diethyl ether to remove metal salts.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, gradient of hexanes/ethyl acetate with 1% Et₃N) to yield (S)-2-methyl-2-phenylpyrrolidine.

Pathway B: Asymmetric Lithiation and Electrophilic Trapping

Mechanistic Causality & Stereocontrol

An alternative approach constructs the quaternary center via the functionalization of an existing chiral pyrrolidine framework. In this pathway, the N-Boc protecting group serves a dual purpose: it masks the secondary amine and directs the lithiation via the Complex Induced Proximity Effect (CIPE) [[2]]([Link]).

The Causality of Stereocontrol: Treating (S)-N-Boc-2-phenylpyrrolidine with an alkyllithium reagent in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA breaks up unreactive organolithium hexamers/tetramers into highly reactive monomers/dimers, generating a configurationally stable α-lithiated intermediate at the benzylic position. Subsequent electrophilic quench with methyl iodide (MeI) occurs with macroscopic retention of configuration, driven by the tight coordination sphere of the lithium ion guiding the electrophile .

Experimental Protocol: Synthesis of (S)-N-Boc-2-methyl-2-phenylpyrrolidine

Self-Validating System: The use of internal temperature monitoring is critical. An internal temperature spike during the n-BuLi addition indicates premature non-selective reactions or quenching, which will severely compromise the enantiomeric ratio (er).

Materials:

  • (S)-N-Boc-2-phenylpyrrolidine (94:6 er)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • TMEDA (freshly distilled over CaH₂)

  • Methyl iodide (MeI, filtered through basic alumina prior to use)

  • Anhydrous hexanes

Step-by-Step Methodology:

  • Pre-cooling: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-N-Boc-2-phenylpyrrolidine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous hexanes. Cool the solution to -78 °C using a dry ice/acetone bath [[2]]([Link]).

  • Directed Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes, ensuring the internal temperature remains strictly below -70 °C. Stir the resulting mixture at -78 °C for 2 hours to ensure complete deprotonation and stabilization of the organolithium intermediate.

  • Electrophilic Trapping: Add methyl iodide (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow the system to warm to room temperature over a 3-hour period to drive the alkylation to completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: To obtain the free amine, treat the purified N-Boc-2-methyl-2-phenylpyrrolidine with Trifluoroacetic Acid (TFA) in dichloromethane (1:4 v/v) at 0 °C for 2 hours, followed by a standard basic workup (1M NaOH).

Quantitative Data Summarization

The following table summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on their available starting materials and infrastructure.

ParameterPathway A: Iron-Catalyzed Nitrene TransferPathway B: Asymmetric Lithiation
Starting Material (R)-2-phenyl-5-azidopentane(S)-N-Boc-2-phenylpyrrolidine
Key Reagents Fe(II)-dipyrromethenen-BuLi, TMEDA, Methyl Iodide
Reaction Temperature 60–80 °C-78 °C to Room Temperature
Stereochemical Mechanism Retention of Configuration (Radical Rebound)Retention of Configuration (Coordination Control)
Typical Yield 75%85% (Alkylation step)
Enantiomeric Purity 93% ee94:6 er
Primary Challenge Strict anaerobic handling of Fe(II) catalystCryogenic temperature control

Visualized Workflows

PathwayA A Alkyl Azide Precursor (R)-2-phenyl-5-azidopentane (95% ee) C Transient Intermediate High-Spin Iron-Imido (S=2) A->C Thermal Activation (- N₂) B Catalyst Activation Fe(II) Dipyrromethene (5 mol%) B->C Coordination D Intramolecular Transfer Stereoretentive C-H Insertion C->D Radical Rebound Mechanism E Target Enantiomer (S)-2-methyl-2-phenylpyrrolidine (75% Yield, 93% ee) D->E Catalyst Release

Mechanistic workflow of iron-catalyzed enantioretentive C-H amination.

PathwayB A Chiral Precursor (S)-N-Boc-2-phenylpyrrolidine C Reactive Intermediate Configurationally Stable Organolithium A->C α-Lithiation (CIPE Directed) B Deprotonation n-BuLi / TMEDA (-78 °C) B->C Aggregate Breakdown E Alkylated Intermediate (S)-N-Boc-2-methyl-2-phenylpyrrolidine C->E Stereoretentive Quench D Electrophilic Trapping Methyl Iodide (MeI) D->E Alkylation G Target Enantiomer (S)-2-methyl-2-phenylpyrrolidine E->G Boc Cleavage F Deprotection TFA / DCM (0 °C) F->G Hydrolysis

Asymmetric lithiation and electrophilic trapping workflow for quaternary pyrrolidines.

References

  • [1] Betley, T. A., et al. Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer. US Patent 9,724,682 B2. Google Patents. URL:

  • [2] Gelardi, G. (2014). “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines. White Rose eTheses Online. URL:[Link]

  • [3] King, E. R., Hennessy, E. T., & Betley, T. A. (2013). Complex N-Heterocycle Synthesis via Iron-Catalyzed Amination. Science, 340(6132), 591–595. URL:[Link]

Sources

Application

Application Note: Chiral Resolution and Enantiomeric Separation Protocols for 2-Methyl-2-phenylpyrrolidine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-Methyl-2-phenylpyrrolidine (Chiral Amine) Introduction and Mechanistic Context 2-Methyl-2-phenylpyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-Methyl-2-phenylpyrrolidine (Chiral Amine)

Introduction and Mechanistic Context

2-Methyl-2-phenylpyrrolidine is a highly privileged chiral building block. Its rigid, spatially defined quaternary stereocenter makes it a critical structural motif in the development of advanced therapeutics, most notably in the synthesis of selective Bcl-2 inhibitors (e.g., Venetoclax analogs) utilized in oncology .

However, the presence of an -quaternary stereocenter adjacent to a secondary amine presents significant synthetic and resolution challenges. Standard enzymatic resolutions often fail due to the extreme steric bulk at the -position, which prevents optimal active-site docking in lipases or transaminases. Consequently, researchers must rely on three primary strategies to access the enantiopure (S)- or (R)-isomers: Preparative Chiral Chromatography , Dynamic Kinetic Resolution (DKR) via Asymmetric Lithiation , and Classical Diastereomeric Salt Formation .

This application note provides field-validated, step-by-step protocols for each methodology, emphasizing the underlying causality of the chemical interactions to ensure reproducible and self-validating workflows.

Resolution_Strategies Start rac-2-Methyl-2-phenylpyrrolidine Target Amine DKR Dynamic Kinetic Resolution (De Novo Asymmetric Synthesis) Start->DKR Lithiation-Trapping HPLC Chiral Chromatography (HPLC/SFC Separation) Start->HPLC CSP-HPLC (Chiralcel AD-H) Classical Classical Resolution (Diastereomeric Salts) Start->Classical Chiral Acid (e.g., Tartaric) DKR_Prod (S)-Isomer (High er >95:5) DKR->DKR_Prod HPLC_Prod Baseline Separation (S) and (R) Enantiomers HPLC->HPLC_Prod Classical_Prod Enantioenriched Free Base (via Fractional Cryst.) Classical->Classical_Prod

Decision tree for the chiral resolution of 2-methyl-2-phenylpyrrolidine.

Preparative Chiral Chromatography (HPLC/SFC)

Causality and Column Selection

For discovery-scale syntheses (e.g., generating Bcl-2 inhibitor analog libraries), preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most rapid isolation method.

The Chiralcel AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) is the validated standard for this compound . Chiral recognition is driven by a three-point interaction model:

  • Stacking: The phenyl ring of the pyrrolidine interacts with the aromatic rings of the stationary phase.

  • Hydrogen Bonding: The secondary amine (NH) acts as a hydrogen bond donor to the carbamate linkages of the amylose backbone.

  • Steric Restriction: The -methyl group provides the necessary steric bulk to differentially restrict the rotation of the enantiomers within the chiral cavities, resulting in distinct retention times and baseline separation.

Self-Validating Protocol
  • System Suitability (Validation Step): Inject a 1 mg/mL standard of racemic 2-methyl-2-phenylpyrrolidine. Verify that the Resolution Factor ( ) is > 1.5. If , adjust the isopropanol modifier concentration.

  • Sample Preparation: Dissolve the crude racemic amine in the mobile phase (Hexane:Isopropanol 99:1) at a concentration of 10–20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Preparative Injection: Inject the sample onto a preparative Chiralcel AD-H column.

  • Fraction Collection: Collect the fast-eluting fraction ((R)-isomer) and the slow-eluting fraction ((S)-isomer) based on UV absorbance at 220 nm.

  • Post-Run Validation: Re-inject an aliquot of each collected fraction onto an analytical Chiralcel AD-H column to confirm an enantiomeric excess (ee) of > 99%.

Quantitative Data Summary

Table 1: Validated Chiral HPLC Conditions for 2-Methyl-2-phenylpyrrolidine

ParameterSpecification / Value
Chiral Stationary Phase (CSP) Chiralcel AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (99:1 v/v), Isocratic
Flow Rate 0.5 mL/min (Analytical Scale)
Detection Wavelength UV at 220 nm
Retention Time: (R)-Isomer ~14.1 min
Retention Time: (S)-Isomer ~15.6 min
Resolution Factor ( ) > 1.5 (Baseline Separation)

Data adapted from Gelardi (2014) structural characterization studies .

Dynamic Kinetic Resolution (DKR) via Asymmetric Lithiation

Causality and Mechanistic Insight

Instead of resolving a racemic mixture post-synthesis, DKR synthesizes the desired enantiomer de novo. This is achieved by the lithiation of N-Boc pyrrolidine using s-BuLi in the presence of a chiral ligand, such as a (+)-sparteine surrogate.

This generates a configurationally unstable organolithium intermediate. At specific temperatures (-40 °C to -30 °C), this intermediate undergoes rapid epimerization. The chiral ligand creates a thermodynamic preference (a match/mismatch mechanism), dynamically resolving the intermediate into a single diastereomeric complex before it is trapped via palladium-catalyzed cross-coupling with bromobenzene .

DKR_Mechanism NBoc N-Boc Pyrrolidine Lithiation s-BuLi + (+)-Sparteine Surrogate (-78°C to -40°C) NBoc->Lithiation Complex Configurationally Unstable Organolithium Intermediate Lithiation->Complex Dynamic Resolution Trapping Electrophilic Trapping (Bromobenzene, Pd-cat) Complex->Trapping Match/Mismatch Control Product (S)-2-Methyl-2-phenylpyrrolidine Trapping->Product >90% ee

Mechanistic pathway of Dynamic Kinetic Resolution via asymmetric lithiation.

Self-Validating Protocol
  • Lithiation: Dissolve N-Boc pyrrolidine (1.0 eq) and (+)-sparteine surrogate (1.1 eq) in anhydrous Et₂O at -78 °C under an Argon atmosphere. Add s-BuLi (1.1 eq) dropwise.

  • Intermediate Validation: Optional but recommended: Use in situ ReactIR™ spectroscopy to monitor the interconversion of N-Boc rotamers and confirm the stability of the organolithium species at -78 °C.

  • Transmetalation: Add ZnCl₂ (0.6 eq of a 1.0 M solution in Et₂O) and stir at -78 °C for 30 minutes. Allow the mixture to warm to room temperature over 30 minutes to facilitate dynamic resolution.

  • Electrophilic Trapping: Introduce bromobenzene (1.2 eq), Pd(OAc)₂ (0.04 eq), and t-Bu₃PHBF₄ (0.05 eq). Stir the resulting mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with aqueous NH₄OH. Filter the solids through a pad of Celite®, wash with Et₂O, and concentrate the filtrate.

  • Deprotection: Treat the resulting N-Boc protected intermediate with TFA/CH₂Cl₂ to yield the free (S)-2-methyl-2-phenylpyrrolidine. Verify the enantiomeric ratio (er) using the HPLC conditions outlined in Section 2.

Classical Diastereomeric Salt Resolution

Causality and Reagent Selection

For kilogram-scale manufacturing, chromatography is cost-prohibitive, and DKR requires highly specialized cryogenic infrastructure. Classical resolution utilizes a chiral acid—typically (-)-Di-p-toluoyl-L-tartaric acid (DTTA) or L-(+)-mandelic acid.

The protonation of the pyrrolidine nitrogen forms a pair of diastereomeric salts. Because the -methyl and phenyl groups create a highly asymmetric steric environment, the resulting salts exhibit drastically different lattice energies. This differential solubility allows the less soluble diastereomer to selectively precipitate out of the solvent matrix during fractional crystallization.

Self-Validating Protocol
  • Salt Formation: Dissolve rac-2-methyl-2-phenylpyrrolidine (1.0 eq) in hot absolute ethanol (approx. 60 °C). In a separate flask, dissolve the resolving agent (e.g., DTTA, 1.0 eq) in hot ethanol.

  • Crystallization: Slowly add the acid solution to the amine solution under continuous stirring. Allow the mixture to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C cold room for 12 hours to induce fractional crystallization.

  • Validation of Diastereomeric Excess (de): Filter the precipitated salt. Crucial validation step: Take a 5 mg sample of the crystal, break the salt with 1M NaOH, extract with dichloromethane, and run the organic layer on Chiral HPLC to determine the optical purity. If the ee is < 95%, perform a secondary recrystallization of the salt from hot ethanol.

  • Free Base Liberation: Suspend the highly pure diastereomeric salt in dichloromethane. Add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with dichloromethane, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched free amine.

References

  • BeiGene, Ltd. (2019). Bcl-2 INHIBITORS (Patent No. WO2019210828A1). World Intellectual Property Organization.
  • Gelardi, G. (2014). “High” temperature asymmetric lithiation of N-Boc heterocycles: synthesis of tetra-substituted pyrrolidines (Doctoral dissertation, University of York). White Rose eTheses Online. URL:[Link]

Method

Application Notes and Protocols: The Strategic Use of 2-Methyl-2-phenylpyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents to optimize interactions with biological targets.[2][3] The non-planar, puckered conformation of the pyrrolidine ring provides a significant advantage over flat aromatic systems by enabling a more comprehensive exploration of pharmacophore space.[2][3] This structural feature, combined with the basicity of the nitrogen atom, which can act as a hydrogen bond acceptor or donor, profoundly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

This guide focuses on the specific utility of 2-methyl-2-phenylpyrrolidine , a disubstituted pyrrolidine building block that offers a unique combination of stereochemistry, rigidity, and lipophilicity. The presence of a quaternary chiral center at the C2 position, bearing both a methyl and a phenyl group, introduces a fixed three-dimensional orientation that can be exploited to enhance binding affinity and selectivity for a target protein. This application note will detail the synthesis of this versatile building block and provide protocols for its incorporation into potential therapeutic agents, with a focus on the underlying principles that guide its use in modern drug discovery.

The 2-Methyl-2-phenylpyrrolidine Moiety: A Gateway to Novel Chemical Space

The introduction of a 2-methyl-2-phenyl substitution on the pyrrolidine ring imparts several desirable characteristics for drug design:

  • Stereochemical Control: The quaternary center at C2 is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Conformational Rigidity: The gem-disubstitution at the C2 position restricts the conformational flexibility of the pyrrolidine ring, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization of the molecule can result in higher binding affinity.

  • Modulation of Physicochemical Properties: The phenyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. The methyl group provides a small, lipophilic substituent that can probe specific hydrophobic pockets within a binding site.

  • Metabolic Stability: The quaternary carbon can block potential sites of metabolism, leading to an improved pharmacokinetic profile, including a longer half-life.

Synthesis of the 2-Methyl-2-phenylpyrrolidine Building Block

The synthesis of 2-methyl-2-phenylpyrrolidine can be approached through several routes. One common strategy involves the construction of the pyrrolidine ring from a suitable acyclic precursor. Below is a representative protocol for the synthesis of racemic 2-methyl-2-phenylpyrrolidine, which can then be resolved into its constituent enantiomers if required.

Protocol 1: Synthesis of Racemic 2-Methyl-2-phenylpyrrolidine

This protocol is based on the reductive amination of a γ-nitro ketone, a versatile method for the formation of substituted pyrrolidines.

Workflow for the Synthesis of 2-Methyl-2-phenylpyrrolidine

G A 2-Methyl-2-phenyl-5-oxohexanenitrile B 1-Methyl-1-phenyl-1,4-butanediamine A->B Reduction (e.g., LiAlH4) C 2-Methyl-2-phenylpyrrolidine B->C Intramolecular Cyclization

Caption: A general workflow for the synthesis of 2-methyl-2-phenylpyrrolidine.

Materials and Reagents:

ReagentSupplierGrade
4-Nitro-1-phenylpentan-1-oneCommercialReagent Grade
Methylmagnesium bromide (3.0 M in ether)CommercialAnhydrous
Diethyl etherCommercialAnhydrous
Saturated aqueous ammonium chlorideIn-house prep.-
Magnesium sulfateCommercialAnhydrous
Palladium on carbon (10 wt. %)Commercial-
MethanolCommercialACS Grade
Hydrogen gasCylinderHigh Purity
Celite®Commercial-

Step-by-Step Procedure:

  • Synthesis of 4-methyl-4-nitro-1-phenylpentan-1-ol:

    • To a stirred solution of 4-nitro-1-phenylpentan-1-one (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Synthesis of 2-Methyl-2-phenylpyrrolidine:

    • Dissolve the crude 4-methyl-4-nitro-1-phenylpentan-1-ol in methanol.

    • Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

    • Hydrogenate the mixture in a Parr apparatus under an atmosphere of hydrogen (50 psi) at room temperature for 24 hours.

    • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 2-methyl-2-phenylpyrrolidine.

Self-Validation: The successful synthesis of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the pyrrolidine ring protons and the methyl and phenyl substituents will validate the structure.

Application in Medicinal Chemistry: Synthesis of a Potential Antihistamine Intermediate

The 2-methyl-2-phenylpyrrolidine scaffold can be utilized as a key building block in the synthesis of various biologically active molecules. One such application is in the preparation of intermediates for antihistaminic compounds, drawing inspiration from the structure of known H1 receptor antagonists. The following protocol outlines the synthesis of an amide derivative that serves as a precursor to more complex drug candidates.[5]

Protocol 2: Synthesis of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Reaction Scheme for Amide Coupling

G A 2-Methyl-2-phenylpropanoic acid Coupling Amide Coupling (e.g., EDC, HOBt) A->Coupling B Pyrrolidine B->Coupling C 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one Coupling->C

Caption: A schematic of the amide coupling reaction to form the target intermediate.

Materials and Reagents:

ReagentSupplierGrade
2-Methyl-2-phenylpropanoic acidCommercialReagent Grade
PyrrolidineCommercialReagent Grade
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)CommercialReagent Grade
Hydroxybenzotriazole (HOBt)CommercialReagent Grade
Dichloromethane (DCM)CommercialAnhydrous
Saturated aqueous sodium bicarbonateIn-house prep.-
BrineIn-house prep.-
Anhydrous sodium sulfateCommercial-

Step-by-Step Procedure:

  • To a solution of 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add pyrrolidine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.[5]

Trustworthiness of the Protocol: This protocol employs a standard and widely validated amide coupling procedure using EDC and HOBt, which is known to be efficient and reliable for the formation of amide bonds with minimal side reactions. The purification by column chromatography ensures the isolation of a high-purity product, which is essential for its use in subsequent synthetic steps.

Further Applications and Future Directions

The 2-methyl-2-phenylpyrrolidine building block is not limited to the synthesis of antihistamine precursors. Its unique structural features make it an attractive scaffold for the development of a wide range of therapeutic agents, including:

  • Central Nervous System (CNS) Agents: The lipophilicity and rigid conformation of the scaffold could be advantageous for designing ligands that cross the blood-brain barrier and interact with CNS targets such as GPCRs or ion channels.

  • Antiviral and Anticancer Agents: The pyrrolidine ring is a common motif in many antiviral and anticancer drugs.[3] The 2-methyl-2-phenyl substitution pattern offers a novel vector for exploring structure-activity relationships in these therapeutic areas.

  • Asymmetric Catalysis: Chiral derivatives of 2-methyl-2-phenylpyrrolidine could be explored as ligands in asymmetric catalysis, enabling the synthesis of other chiral molecules with high enantioselectivity.

The continued exploration of synthetic methodologies to access enantiomerically pure 2-methyl-2-phenylpyrrolidine and its derivatives will undoubtedly expand its application in medicinal chemistry, providing a valuable tool for the discovery of next-generation therapeutics.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-allyl-1-methyl-2-phenylpyrrolidine. [Link]

  • The Versatility of Pyrrolidine Scaffolds in Medicinal Chemistry. (2026, April 4). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • ResearchGate. (n.d.). Bioactive compounds containing 2-pyrrolidinone with an aryl or a trifluoromethylphenyl. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. [Link]

  • Azoulay-Alfaguter, I., et al. (2017). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports, 7(1), 12768. [Link]

  • Oishi, T., & Ogasawara, K. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(10), 423-441. [Link]

  • Li, Y. T., Wang, P., & Chen, F. E. (2010). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1773. [Link]

  • Craig, L. C., & Hixon, R. M. (1931). SYNTHESIS OF N-PHENYLPYRROLIDINE AND N-HEXAHYDROPHENYLPYRROLIDINE. Journal of the American Chemical Society, 53(11), 4367-4369. [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

Sources

Application

Application Note: Advanced HPLC Method Development for 2-Methyl-2-Phenylpyrrolidine

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide Introduction & Mechanistic Background 2-Methyl-2-phenylpyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide

Introduction & Mechanistic Background

2-Methyl-2-phenylpyrrolidine is a sterically hindered, chiral cyclic secondary amine. Due to its rigid molecular architecture, it is highly valued as a conformational control scaffold in asymmetric organocatalysis[1] and serves as a critical building block in the synthesis of advanced therapeutics, notably selective Bcl-2 inhibitors for oncology[2].

From an analytical perspective, the molecule presents a dual challenge:

  • Basicity & Peak Tailing: The secondary pyrrolidine nitrogen is highly basic. Without proper mobile phase control, it will interact with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Stereochemical Resolution: Because it is utilized in enantioselective synthesis (e.g., iron-catalyzed nitrene group transfer), determining the enantiomeric excess ( ee% ) of the (R) and (S) isomers is a mandatory quality control step.

This application note provides a comprehensive, self-validating framework for both the achiral purity analysis and the chiral enantioseparation of 2-methyl-2-phenylpyrrolidine.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, we must first establish the causality between the molecule's physicochemical properties and our experimental parameters.

PropertyEstimated ValueChromatographic Implication
pKa (Conjugate Acid) ~9.5 - 10.0Highly ionized at neutral pH. Requires either high pH (pH > 11) to neutralize, or low pH (pH ~2) with ion-pairing to suppress silanol interactions.
LogP ~2.5Moderate lipophilicity. Retained well on standard C18 stationary phases under reversed-phase conditions.
UV Maxima ( λmax​ ) 210 nm, 254 nmThe phenyl ring provides strong π→π∗ transitions at 210 nm, making it the optimal wavelength for trace analysis.
Chirality C2 StereocenterRequires a polysaccharide-based Chiral Stationary Phase (CSP) for spatial recognition and resolution of enantiomers.
Causality in Method Design
  • Achiral RP-HPLC: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. At pH ~2.0, the residual silanols on the C18 column are fully protonated (neutralized), preventing secondary cation-exchange interactions. Simultaneously, the TFA acts as an ion-pairing agent for the protonated pyrrolidine, yielding sharp, symmetrical peaks.

  • Chiral NP-HPLC: In normal-phase chiral chromatography, basic amines irreversibly bind to the active sites of the chiral stationary phase. We introduce 0.1% Diethylamine (DEA) into the Hexane/Isopropanol mobile phase. DEA acts as a competitive base, masking these active sites and ensuring baseline resolution of the (R) and (S) enantiomers without peak broadening[1].

Method Development Workflow

HPLC_Workflow Start 2-Methyl-2-phenylpyrrolidine Sample Profiling Prop Physicochemical Analysis (Basic Amine, pKa ~9.5, Chiral) Start->Prop Branch Analytical Goal? Prop->Branch Achiral Achiral Purity / Yield (RP-HPLC) Branch->Achiral Purity/Assay Chiral Enantiomeric Excess (ee%) (NP-HPLC) Branch->Chiral Stereochemistry RP_Opt Ion Suppression Mobile Phase: 0.1% TFA Column: Endcapped C18 Achiral->RP_Opt NP_Opt Tailing Suppression Mobile Phase: Hexane/IPA + 0.1% DEA Column: Amylose CSP Chiral->NP_Opt Val1 System Suitability & Validation (Tailing < 1.5, Rs > 2.0) RP_Opt->Val1 NP_Opt->Val1

Caption: Decision tree and logical workflow for the chromatographic method development of basic chiral amines.

Experimental Protocols

Protocol A: Achiral Purity & Reaction Monitoring (RP-HPLC)

This self-validating protocol is designed to quantify the overall purity of the synthesized 2-methyl-2-phenylpyrrolidine and monitor reaction progression.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Highly endcapped to resist basic tailing).

  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 µL

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955 (Re-equilibration)

3. Step-by-Step Execution:

  • Preparation: Dissolve 10 mg of 2-methyl-2-phenylpyrrolidine in 10 mL of Methanol (1 mg/mL stock). Dilute to 0.1 mg/mL using 50:50 Water:Acetonitrile.

  • System Purge: Flush the system with Mobile Phase B for 10 minutes, followed by the starting gradient conditions for 15 minutes to equilibrate the column.

  • Blank Injection: Inject the diluent to confirm no ghost peaks appear at the expected retention time (~6.5 - 7.5 minutes).

  • System Suitability Test (SST): Inject the 0.1 mg/mL standard. The system is validated for use only if the tailing factor ( Tf​ ) is ≤1.5 and the theoretical plate count ( N ) is ≥5000 .

Protocol B: Enantiomeric Excess ( ee% ) Determination (NP-HPLC)

This protocol separates the (S) and (R) enantiomers to determine stereochemical purity[1],.

1. Chromatographic Conditions:

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (95:5:0.1, v/v/v). Premix thoroughly to ensure DEA is uniformly distributed.

  • Elution Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL

2. Step-by-Step Execution:

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL. Do not use aqueous solvents or high concentrations of halogenated solvents, as they will degrade the chiral stationary phase.

  • Equilibration: Flush the Chiralpak AD-H column with the mobile phase for at least 45 minutes. Polysaccharide columns require longer equilibration times to stabilize the chiral cavities.

  • Racemic Reference Injection: Inject a known racemic mixture of 2-methyl-2-phenylpyrrolidine.

  • Validation: Ensure baseline resolution ( Rs​≥2.0 ) between the (R) and (S) peaks. The expected retention times are typically between 8.0 and 12.0 minutes.

  • Sample Analysis: Inject the synthesized sample. Calculate the ee% using the area under the curve (AUC) for both peaks:

    ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

System Suitability & Acceptance Criteria

To ensure trustworthiness and data integrity, the following parameters must be met prior to releasing analytical results:

ParameterRP-HPLC (Achiral)NP-HPLC (Chiral)Corrective Action if Failed
Retention Time ( tR​ ) ~7.0 min ± 0.2 min~9.5 min, ~11.2 minCheck pump proportioning valves; verify mobile phase composition.
Tailing Factor ( Tf​ ) ≤1.5 ≤1.8 RP: Ensure 0.1% TFA is fresh. NP: Verify 0.1% DEA was added.
Resolution ( Rs​ ) N/A (Main peak to nearest impurity ≥1.5 ) ≥2.0 between enantiomersDecrease flow rate; lower column temperature to increase chiral interaction.
%RSD (Area, n=5) ≤2.0% ≤2.0% Check autosampler needle/syringe for air bubbles or leaks.

References

  • European Patent Office (EP 3788042 B1).BCL-2 INHIBITORS. Mentions 2-methyl-2-phenylpyrrolidine as a key intermediate and outlines preparative HPLC conditions.
  • Fernández de Córdova, F. J., et al. (2023). Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. ACS Organic Letters. Discusses the use of the 2-methyl-2-phenylpyrrolidine scaffold for conformational control and chiral HPLC ee% determination. URL:[Link]

  • United States Patent (US 9724682 B2).Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer. Details the synthesis and retention of configuration for (S)-2-methyl-2-phenylpyrrolidine.

Sources

Method

sample preparation protocols for 2-methyl-2-phenylpyrrolidine in biological matrices

An in-depth technical guide and application note detailing the extraction, purification, and bioanalytical quantification of 2-methyl-2-phenylpyrrolidine in complex biological matrices. Introduction & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note detailing the extraction, purification, and bioanalytical quantification of 2-methyl-2-phenylpyrrolidine in complex biological matrices.

Introduction & Physicochemical Profiling

2-Methyl-2-phenylpyrrolidine (C₁₁H₁₅N, MW 161.25) is a lipophilic basic amine characterized by a pyrrolidine ring substituted with methyl and phenyl groups at the alpha position. Structurally analogous to synthetic cathinones and prolintane derivatives, it presents specific bioanalytical challenges in pharmacokinetics, drug metabolism, and forensic toxicology.

The pyrrolidine nitrogen is highly basic, with an estimated pKa of ~10.5–11.0. Consequently, the molecule is nearly 100% ionized (protonated) at physiological pH (7.4)[1]. However, its lipophilic phenyl ring provides a LogP of approximately 2.5. These dual properties dictate that standard reversed-phase solid-phase extraction (SPE) may suffer from poor retention or breakthrough, whereas Mixed-Mode Strong Cation Exchange (MCX) provides an orthogonal, highly selective retention mechanism[2].

Mechanistic Rationale: The Case for Mixed-Mode Cation Exchange

When extracting basic amines from complex biological matrices (e.g., plasma, whole blood, urine), matrix effects—specifically ion suppression from endogenous phospholipids—are the primary cause of analytical failure in LC-MS/MS.

To achieve a self-validating, robust protocol, we leverage the dual-nature of MCX sorbents (e.g., Oasis MCX or ExtraBond SCX). These sorbents contain both lipophilic (reversed-phase) and strong cation exchange (sulfonic acid, SO₃⁻) functional groups[3].

  • Causality of Loading: By acidifying the biological sample (pH < 4) with phosphoric or formic acid, the pyrrolidine nitrogen is fully protonated. The positively charged analyte binds electrostatically to the negatively charged sulfonic acid groups on the sorbent[2].

  • Causality of Washing: Because the ionic bond is exceptionally strong, the sorbent can be washed with 100% organic solvents (e.g., methanol or acetonitrile). This aggressively strips away neutral lipids, phospholipids, and non-basic interferences without risking analyte breakthrough.

  • Causality of Elution: Elution is achieved by neutralizing the analyte. Applying a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) raises the pH above the analyte's pKa. The pyrrolidine becomes deprotonated (neutral), breaking the ionic bond, and the high organic content elutes the now-lipophilic molecule into the collection tube[3].

Quantitative Data Summarization

The following table summarizes the performance metrics of various sample preparation strategies for pyrrolidine-based basic amines, demonstrating why MCX is the gold standard.

Extraction TechniqueMechanism of ActionAverage Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal
Protein Precipitation (PPT) Solvent-induced protein denaturation85 - 95%High (>40% suppression)Poor (<10%)
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning70 - 85%Moderate (15-30%)Moderate (~50%)
Reversed-Phase SPE (HLB) Hydrophobic interaction75 - 90%Moderate (10-25%)Good (~80%)
Mixed-Mode SPE (MCX) Orthogonal: Hydrophobic + Ionic90 - 105%Minimal (<5%)Excellent (>98%)

Data extrapolated from established validation parameters for synthetic cathinones and pyrrolidine derivatives using LC-MS/MS[3].

Detailed Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

This protocol is optimized for 100 µL of human plasma or urine, scaling appropriately for higher volumes.

Materials & Reagents:

  • Sorbent: Oasis MCX or equivalent strong cation exchange µElution plate/cartridge (30 mg/1 cc).

  • Pretreatment Buffer: 4% Phosphoric acid (H₃PO₄) in water.

  • Wash 1: 2% Formic acid in water.

  • Wash 2: 100% Methanol (LC-MS grade).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH, 28-30% stock) in 50:50 Acetonitrile:Methanol.

Step-by-Step Workflow:

  • Sample Pretreatment: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Pyrrolidin-3-ol-d5 or a deuterated analog)[1]. Add 100 µL of 4% H₃PO₄. Vortex for 30 seconds.

    • Rationale: Disrupts protein binding and ensures the pyrrolidine nitrogen is fully protonated.

  • Conditioning & Equilibration: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the SPE cartridge. (Note: Next-generation PRiME MCX variants may bypass this step).

  • Loading: Load the pretreated sample onto the SPE cartridge. Apply a low vacuum (approx. 2-3 in Hg) to allow the sample to pass through at a rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic acid in water.

    • Rationale: Removes aqueous-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol.

    • Rationale: Removes neutral lipids and residual phospholipids. The analyte remains bound via strong ionic interactions.

  • Elution: Elute the target compound with 2 x 250 µL of 5% NH₄OH in 50:50 ACN:MeOH.

    • Rationale: The high pH neutralizes the pyrrolidine, breaking the electrostatic interaction, while the organic solvent desorbs it from the reversed-phase backbone.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Supported Liquid Extraction (SLE) (High-Throughput Alternative)

For laboratories lacking SPE infrastructure, SLE provides a cleaner extract than traditional LLE.

  • Pretreatment: Basify 100 µL of plasma with 100 µL of 0.5 M Ammonium Hydroxide (pH > 11).

    • Rationale: Drives the analyte into its neutral, lipophilic state.

  • Loading: Load the 200 µL mixture onto an SLE cartridge (diatomaceous earth sorbent). Wait 5 minutes for the aqueous phase to absorb into the matrix.

  • Elution: Apply 2 x 500 µL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (50:50). Collect the gravity flow.

  • Drying: Evaporate under nitrogen and reconstitute in the mobile phase.

LC-MS/MS Analytical Logic

Because 2-methyl-2-phenylpyrrolidine is highly basic, it can exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols.

  • Column Selection: Use a high-purity, end-capped C18 column designed for basic compounds (e.g., Waters XBridge or Phenomenex Kinetex EVO C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[1].

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate (the buffer ensures sharp peak shape).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection: Electrospray Ionization (ESI) in Positive mode. The primary transition will involve the protonated precursor [M+H]⁺ at m/z 162.2, fragmenting to specific product ions (e.g., loss of the pyrrolidine ring or methyl group).

Visualizations

SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Pretreatment Dilute with 4% H3PO4 (Protonates Pyrrolidine) Start->Pretreat Load Load onto MCX Sorbent (Ionic Binding to SO3-) Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutral Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH/ACN (Deprotonates & Elutes) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Elute->Analyze

Figure 1: Step-by-step workflow for the Mixed-Mode Cation Exchange (MCX) of basic amines.

Chem_State pH_Low Acidic pH (< 4) Amine is Protonated (NH2+) Binding Strong Cation Exchange (MCX) Electrostatic Retention pH_Low->Binding Loading & Washing pH_High Basic pH (> 11) Amine is Neutral (NH) Binding->pH_High Addition of NH4OH Elution Solvent Elution Analyte Released into Organic Phase pH_High->Elution Desorption

Figure 2: Chemical state transitions of the pyrrolidine ring during the MCX extraction process.

References

  • Pascual Caro, S. et al. "Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine." ResearchGate.

  • Bi, C. et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." PMC / NIH.

  • BenchChem Technical Documentation. "The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide." BenchChem.

  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research." Waters Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Methyl-2-phenylpyrrolidine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methyl-2-phenylpyrrolidine . Constructing a pyrrolidine ring with a gem-disubstituted C2 center (bearing both a methyl and a phenyl group) presents significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-2-phenylpyrrolidine . Constructing a pyrrolidine ring with a gem-disubstituted C2 center (bearing both a methyl and a phenyl group) presents significant steric and regiochemical challenges. This guide is designed for researchers and drug development professionals, providing field-proven mechanistic insights, self-validating protocols, and troubleshooting strategies to maximize reaction yields across state-of-the-art synthetic routes.

Troubleshooting Guide: Overcoming Route-Specific Bottlenecks

Q: Why is my yield of 2-methyl-2-phenylpyrrolidine stalling below 40% when using the Ti-catalyzed [3+2] cycloaddition with α-methylstyrene? A: This typically results from premature radical quenching or competitive alkene polymerization. This synthesis relies on a redox-relay mechanism where a Ti(III) catalyst mediates the formation of an azaenolate radical[1]. If oxygen is present, it rapidly quenches the Ti(III) species. Furthermore, α-methylstyrene is highly prone to polymerization. Causality & Fix: Ensure strict Schlenk techniques (freeze-pump-thaw degassing). You must distill the α-methylstyrene immediately prior to use to remove the 4-tert-butylcatechol inhibitor. This prevents the radical intermediate from initiating a polymerization cascade instead of the desired [3+2] ring closure.

Q: During the intramolecular hydroamination of hindered aminoalkenes, why does the reaction fail to reach full conversion even after prolonged heating at 120 °C? A: The formation of the sterically congested C2 center imposes severe steric hindrance during the transition state. Standard organometallic catalysts cannot accommodate this bulk. Causality & Fix: Switch your precatalyst to a highly active organolanthanide complex with a larger ionic radius, such as [CpTMS2NdMe]2[2]. The larger Neodymium (Nd) center relieves steric crowding during the cyclization step compared to Samarium (Sm) or Yttrium (Y), allowing the reaction to proceed to >90% yield.

Q: How can I prevent the loss of enantiomeric purity when synthesizing (S)-2-methyl-2-phenylpyrrolidine via nitrene transfer? A: Epimerization occurs if the radical intermediate's lifetime exceeds the rate of ring closure. Causality & Fix: Utilize a Fe(II)-dipyrromethene complex. This catalyst operates via a high-spin ground state (S=2), which accelerates the intermolecular nitrene transfer and subsequent C-H insertion[3]. Starting from (R)-2-phenyl-5-azidopentane, this rapid collapse ensures ring closure before bond rotation, yielding the (S)-pyrrolidine with up to 93% ee.

Mechanistic Workflows

To better understand the causality of your reaction conditions, refer to the mechanistic pathways below.

TiCatalysis A N-acylaziridine + α-Methylstyrene B Ti(III) Catalyst (Redox-Relay) A->B C Azaenolate Radical Intermediate B->C D C-N Bond Cleavage & Radical Addition C->D E 2-Methyl-2-phenylpyrrolidine D->E

Workflow of Ti-catalyzed[3+2] cycloaddition for 2-methyl-2-phenylpyrrolidine synthesis.

Hydroamination A Aminoalkene Precursor (Hindered) B [CpTMS2NdMe]2 Catalyst A->B C Intramolecular Hydroamination B->C D Cyclization & Protonolysis C->D E Target Pyrrolidine (Yield >90%) D->E

Organolanthanide-catalyzed intramolecular hydroamination pathway.

Self-Validating Experimental Protocols

A robust protocol must inform the chemist of its success or failure during the execution, rather than at the final purification stage. Below are self-validating methodologies for the two highest-yielding routes.

Protocol A: Ti-Catalyzed Formal [3+2] Cycloaddition

Reference Standard: 1[1]

  • Preparation & Degassing: In a glovebox, dissolve N-acylaziridine (1.0 equiv) and freshly distilled α-methylstyrene (1.5 equiv) in anhydrous THF.

    • Validation Checkpoint: The solution must be completely clear and colorless. Any yellowing indicates impurities in the styrene that will inhibit the radical cascade.

  • Catalyst Activation: Add the Ti(III) catalyst dropwise.

    • Causality: The Ti(III) species initiates the single-electron transfer to the N-acylaziridine.

    • Validation Checkpoint: The solution must immediately transition to a deep blue/green color. If it remains pale or turns cloudy white, the Ti(III) has been prematurely oxidized to Ti(IV) by adventitious oxygen. Abort and re-degas your solvents.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the N-acylaziridine spot and the emergence of a highly UV-active product spot confirms the redox-relay radical addition is proceeding.

  • Quenching: Expose the flask to air and add saturated aqueous NH₄Cl.

    • Validation Checkpoint: The deep color will immediately discharge to a pale yellow/white suspension as the active Ti(III) oxidizes, confirming successful termination of the radical process.

Protocol B: Organolanthanide-Catalyzed Hydroamination

Reference Standard: 2[2]

  • Precatalyst Loading: In a strictly anhydrous environment, load 4.5 mol% [CpTMS2NdMe]2 to the hindered aminoalkene precursor.

    • Causality: The bulky Nd catalyst is required to force the sterically hindered alkene and amine into the correct geometry for cyclization.

    • Validation Checkpoint: The mixture should maintain the distinct color of the Nd precatalyst without turning cloudy. Cloudiness indicates moisture contamination and immediate catalyst death.

  • Thermal Cyclization: Heat the mixture to 120 °C in a sealed Schlenk tube.

    • Validation Checkpoint: Take an aliquot at 48 hours for ¹H NMR. The disappearance of the terminal alkene protons (δ 4.8–5.8 ppm) and the appearance of the methyl singlet at the C2 position (δ ~1.11 ppm) validate that ring closure is actively occurring.

  • Completion: Continue heating for up to 7 days.

    • Validation Checkpoint: Complete disappearance of alkene signals in the NMR spectrum confirms >90% conversion to 2-methyl-2-phenylpyrrolidine.

Quantitative Yield Optimization Data

Use the following benchmark data to select the appropriate synthetic route based on your constraints (yield vs. enantioselectivity).

Synthetic RouteCatalyst / ReagentSubstrateKey Reaction ConditionsYield (%)Enantiomeric Excess (ee)
Radical [3+2] Cycloaddition Ti(III) complexN-acylaziridine + α-methylstyreneTHF, RT, Redox-Relay~85%N/A (Racemic)
Intramolecular Hydroamination [CpTMS2NdMe]2 (4.5 mol%)Hindered aminoalkene120 °C, 7 days, neat/sealed90%N/A
Iron-Catalyzed Nitrene Transfer Fe(II)-dipyrromethene(R)-2-phenyl-5-azidopentaneIntermolecular transfer, RT75%93% (Retention of config)

Frequently Asked Questions (FAQs)

Q: Can I monitor the hydroamination reaction using standard TLC? A: It is highly discouraged. Hindered aminoalkenes and the resulting pyrrolidines often lack strong chromophores unless specifically derivatized. Self-validation is best achieved via ¹H NMR aliquots, tracking the distinct shift of the C2-methyl group.

Q: What is the primary safety concern with the Fe(II)-dipyrromethene route? A: The use of alkyl azides (e.g., (R)-2-phenyl-5-azidopentane)[3]. You must ensure the carbon-to-nitrogen ratio obeys the safety rule of (C+O)/N ≥ 3 to prevent explosive hazards during isolation and concentration.

Q: In the hydroamination route, can I substitute the Neodymium catalyst with a Samarium one to save costs? A: While [CpTMS2SmMe]2 is effective for less hindered substrates, synthesizing the highly hindered 2-methyl-2-phenylpyrrolidine requires a larger ionic radius to accommodate the bulky transition state. Neodymium provides this necessary steric relief; using Samarium will result in dramatically lower yields and extended reaction times[2].

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer (US9724682B2)
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Optimization

troubleshooting impurities in 2-methyl-2-phenylpyrrolidine crystallization

Technical Support Center: Troubleshooting Impurities in 2-Methyl-2-phenylpyrrolidine Crystallization Welcome to the Technical Support Center. 2-Methyl-2-phenylpyrrolidine is a sterically hindered, chiral cyclic amine uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in 2-Methyl-2-phenylpyrrolidine Crystallization

Welcome to the Technical Support Center. 2-Methyl-2-phenylpyrrolidine is a sterically hindered, chiral cyclic amine utilized as a critical building block in pharmaceutical development and organocatalysis. Its synthesis—whether via asymmetric lithiation-trapping of N-Boc pyrrolidines[1] or iron-catalyzed nitrene group transfer[2]—often yields a crude mixture containing constitutional isomers, unreacted precursors, and enantiomeric impurities. Isolating this compound in high chemical and chiral purity relies heavily on optimized crystallization techniques.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to troubleshooting common crystallization failures, ensuring your purification protocols are robust, scalable, and self-validating.

Diagnostic Workflow

DiagnosticWorkflow Start Crude 2-Methyl-2-phenylpyrrolidine (Freebase or Salt) Issue1 Phase Separation ('Oiling Out') Start->Issue1 Issue2 Low Enantiomeric Excess (Chiral Impurity) Start->Issue2 Issue3 Persistent Chemical Impurities (Low Purity) Start->Issue3 Action1 Salt Formation (HCl/Tartrate) or Adjust Solvent Polarity Issue1->Action1 Action2 Diastereomeric Salt Resolution (e.g., L-(+)-Tartaric Acid) Issue2->Action2 Action3 Impurity Mapping via Dissolution (Identify Inclusion Mechanism) Issue3->Action3 Result1 Crystalline Solid (High Melting Point) Action1->Result1 Result2 Enantiopure Crystals (>99% ee) Action2->Result2 Result3 Chemically Pure Lattice (>99% Purity) Action3->Result3

Caption: Diagnostic workflow for troubleshooting 2-methyl-2-phenylpyrrolidine crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does my 2-methyl-2-phenylpyrrolidine "oil out" instead of forming a crystalline solid upon cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute, or when the solute concentration enters the labile region of the solubility diagram too rapidly[3]. 2-Methyl-2-phenylpyrrolidine as a freebase has a relatively low melting point and high lipophilicity, making it highly prone to oiling out in standard organic solvents. Causality & Solution: To bypass the liquid-liquid phase boundary, you must increase the melting point of the target compound. Converting the freebase amine to a stable salt (e.g., hydrochloride or tartrate) significantly increases the lattice energy and melting point, favoring solid-liquid crystallization[4]. If you must crystallize the freebase, use a highly non-polar solvent (like hexanes), dilute the solution to reduce supersaturation, and introduce seed crystals at the metastable zone limit before cooling further.

Q2: My synthesis yielded a partially enriched mixture (e.g., 75% ee). How do I purge the undesired enantiomer efficiently? A2: While asymmetric syntheses like iron-catalyzed C-H amination can yield enriched products[2], achieving >99% ee often requires classical chiral resolution. The undesired enantiomer acts as an impurity that can disrupt the crystal lattice or form a racemic compound. Causality & Solution: Utilize diastereomeric salt resolution. By reacting the partially enriched 2-methyl-2-phenylpyrrolidine with an enantiopure chiral acid (such as L-(+)-tartaric acid or D-(-)-mandelic acid), you create a pair of diastereomeric salts. These salts have distinct physical properties and solubility profiles. The less soluble diastereomer will selectively nucleate and grow, rejecting the more soluble diastereomer into the mother liquor.

Q3: After recrystallization, my product still contains 2-5% of a structurally related basic impurity (e.g., un-alkylated 2-phenylpyrrolidine). What is the mechanism of this inclusion, and how do I fix it? A3: When impurities share significant structural homology with the target molecule, they can bypass the selectivity of crystal nucleation and growth. If the impurity is not rejected, it is likely being incorporated via a solid solution or inclusion mechanism, rather than simple surface deposition[5]. Causality & Solution: In a solid solution, the impurity substitutes for the target molecule within the crystal lattice because the lattice is not sufficiently discriminatory[5]. To confirm this, perform an Impurity Mapping experiment via sequential dissolution[6]. If the impurity concentration in the liquid phase remains constant as the crystal dissolves, it is uniformly distributed throughout the bulk crystal (solid solution). To resolve this, you must change the crystal lattice entirely. This is achieved by forming a different salt (e.g., switching from a hydrochloride to a methanesulfonate) or crystallizing a different solvate/hydrate, which forces a new packing arrangement that may sterically reject the impurity[5].

Step-by-Step Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution and Crystallization Objective: Upgrade the enantiomeric purity of (S)-2-methyl-2-phenylpyrrolidine from a partially enriched mixture and prevent oiling out.

  • Salt Formation: Dissolve 1.0 equivalent of crude 2-methyl-2-phenylpyrrolidine in a minimal volume of hot absolute ethanol (approx. 5-10 mL/g).

  • Resolving Agent Addition: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in hot absolute ethanol. Slowly add the tartaric acid solution to the amine solution under continuous stirring.

  • Controlled Cooling: Remove the mixture from the heat source. Allow it to cool ambiently to room temperature over 2-3 hours. Do not crash-cool in an ice bath, as rapid supersaturation leads to kinetic entrapment of the undesired diastereomer and promotes oiling out[3].

  • Seeding (Optional but Recommended): If crystallization does not initiate within 30 minutes of reaching room temperature, add 0.1% w/w of pure (S)-2-methyl-2-phenylpyrrolidine L-tartrate seed crystals.

  • Isolation: Once crystallization is complete, filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.

  • Freebase Recovery: Suspend the enantiopure salt in water, basify with 2M NaOH to pH > 10, and extract with dichloromethane. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol 2: Impurity Mapping via Dissolution Objective: Determine if a persistent impurity is located on the crystal surface or within the bulk lattice to validate the mechanism of inclusion[6].

  • Preparation: Suspend 1.0 g of the contaminated crystalline product in 10 mL of a saturated solution of pure 2-methyl-2-phenylpyrrolidine (in your chosen crystallization solvent).

  • Sequential Dissolution: Add 1.0 mL aliquots of pure, impurity-free solvent to the suspension to slowly dissolve the crystals.

  • Sampling: After each solvent addition, allow the system to equilibrate for 15 minutes. Filter a small aliquot (0.2 mL) of the liquid phase.

  • Analysis & Self-Validation: Analyze the aliquots via HPLC.

    • Interpretation: If the impurity concentration spikes initially and then drops, the impurity is localized on the crystal surface (Surface Deposition). If the impurity concentration steadily increases proportionally with the dissolution of the API, it is incorporated within the crystal lattice (Solid Solution/Inclusion)[6].

Quantitative Data: Crystallization Optimization Summary

The following table summarizes the causal relationship between solvent systems, resolution agents, and the resulting purity metrics for 2-methyl-2-phenylpyrrolidine.

Crystallization MethodSolvent SystemAdditive / Resolving AgentPrimary Mechanism of ActionYield (%)Chemical Purity (%)Enantiomeric Excess (ee %)
Freebase RecrystallizationHexanes (Slow Diffusion)NoneHydrophobic packing; highly prone to oiling out if cooled rapidly.45-50%92.0%N/A (Maintains input ee)
Hydrochloride SaltEthyl Acetate / MethanolHCl (gas or ethereal)Increases lattice energy; prevents liquid-liquid phase separation.82-88%>98.5%N/A (Maintains input ee)
Diastereomeric ResolutionAbsolute EthanolL-(+)-Tartaric AcidDifferential solubility of diastereomeric salts forces fractional crystallization.35-40%>99.0%>99.0% (S-enantiomer)
Diastereomeric ResolutionIsopropanol / Water (9:1)D-(-)-Mandelic AcidAlternative chiral lattice formation; sterically rejects structurally related basic impurities.30-38%>99.5%>98.5% (R-enantiomer)

*Yields for chiral resolution are based on the theoretical maximum of 50% from a racemic input.

Sources

Troubleshooting

Technical Support Center: 2-Methyl-2-Phenylpyrrolidine HPLC Separation &amp; Mobile Phase Optimization

Welcome to the Technical Support Center for the chromatographic analysis of 2-methyl-2-phenylpyrrolidine . As a sterically hindered, chiral secondary amine, this compound presents two distinct analytical challenges: seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-methyl-2-phenylpyrrolidine . As a sterically hindered, chiral secondary amine, this compound presents two distinct analytical challenges: severe peak tailing in achiral reverse-phase (RP) systems due to secondary silanol interactions, and the requirement for highly selective mobile phase modifiers to resolve its enantiomers in chiral normal-phase (NP) systems.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions for optimizing your mobile phase.

Part 1: Achiral RP-HPLC Troubleshooting (Purity & Reaction Monitoring)

Q1: My 2-methyl-2-phenylpyrrolidine peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this and how do I fix it? Causality: Peak tailing for secondary amines is predominantly caused by unintended ion-exchange interactions. The pyrrolidinium ion (highly protonated at neutral pH) electrostatically binds to ionized, un-endcapped silanol groups (pKa ~3.5–4.5) on the silica backbone of the stationary phase[1]. Solution: You must manipulate the mobile phase pH to break this electrostatic attraction.

  • The Acidic Route (Silanol Suppression): Lower the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, the silanol groups are fully protonated and neutralized, preventing secondary interactions[1].

  • The Basic Route (Analyte Neutralization): Raise the mobile phase pH to ≥ 11 using ammonium hydroxide. This deprotonates the 2-methyl-2-phenylpyrrolidine, rendering it neutral and highly hydrophobic. Note: This requires a high-pH stable hybrid-silica column.

  • The Sacrificial Base Route: If pH adjustment is restricted, add 10–15 mM Triethylamine (TEA) to the mobile phase. TEA competitively binds to active silanols, masking them from your target analyte[2].

Q2: I am using an LC-MS system. Can I still use TEA or TFA to fix the peak shape? Causality: TEA and TFA cause severe ion suppression in electrospray ionization (ESI-MS) and will contaminate the MS source. Solution: Replace TFA with 0.1% Formic Acid (FA) or use volatile buffers like 10 mM Ammonium Formate (pH 3.0) or Ammonium Bicarbonate (pH 10.0). These provide sufficient ionic strength to mitigate tailing while maintaining strict MS compatibility[2].

Part 2: Chiral HPLC Enantioseparation (Enantiomeric Excess Determination)

Q3: Which mobile phase strategy is best for resolving the enantiomers of 2-methyl-2-phenylpyrrolidine? Causality: Enantiomeric separation of chiral amines relies on transient diastereomeric complex formation between the analyte and the Chiral Stationary Phase (CSP). Normal Phase (NP) chromatography provides the optimal low-dielectric environment for the hydrogen bonding and dipole-dipole interactions essential for chiral recognition[3]. Solution: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H). Use a non-polar mobile phase consisting of Hexane and an alcohol modifier. A standard starting ratio is 90:10 (v/v) Hexane:Ethanol or Hexane:Isopropanol[3].

Q4: Even on a chiral column, my peaks are broad and overlapping. How do I optimize the chiral mobile phase? Causality: Basic amines interact non-specifically with the free hydroxyl groups on the polysaccharide CSP, disrupting the stereoselective inclusion mechanism and causing peak broadening. Solution: You must incorporate a basic mobile phase additive.

  • Standard Optimization: Add 0.1% (v/v) Diethylamine (DEA) to the Hexane/Alcohol mobile phase. DEA saturates the non-specific binding sites on the CSP[3].

  • Advanced Optimization: If DEA is insufficient, switch to 0.1% Ethylenediamine (EDA) or 2-Aminoethanol (AE). These diamines often induce superior peak symmetry for sterically hindered pyrrolidines. Critical constraint: EDA requires at least 2% alcohol in the mobile phase to ensure miscibility.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Additive Selection Matrix for Basic Amines
AdditiveConcentrationTarget ModeMechanism of ActionMS Compatible?
Trifluoroacetic Acid (TFA) 0.1% (v/v)Achiral RP-HPLCProtonates silanol groups (pH < 2.5)No (Ion suppression)
Ammonium Formate 10 mM (pH 3.0)Achiral LC-MSBuffer control; mitigates ionic interactionsYes
Triethylamine (TEA) 10–15 mMAchiral RP-HPLCSacrificial base; masks active silanolsNo
Diethylamine (DEA) 0.1% (v/v)Chiral NP-HPLCSaturates non-specific CSP binding sitesNo
Ethylenediamine (EDA) 0.1% (v/v)Chiral NP-HPLCSuperior peak symmetry for hindered aminesNo
Table 2: Chiral Column & Mobile Phase Screening Matrix
Column TypeCoating MaterialPrimary Mobile PhaseModifier / AdditiveFlow Rate
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane : Ethanol (90:10)0.1% DEA1.0 mL/min
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane : Isopropanol (90:10)0.1% DEA1.0 mL/min
Chiralpak IA Immobilized Amylose derivativeMTBE : Methanol (98:2)0.1% EDA1.0 mL/min

Part 4: Self-Validating Experimental Protocols

Protocol 1: Achiral RP-HPLC Method Development

This protocol utilizes built-in system suitability checks to isolate chemical interactions from mechanical column failures.

  • System Suitability Test (SST): Inject a purely neutral, hydrophobic marker (e.g., Toluene).

    • Validation Check: If the Toluene peak tails, the column bed is physically degraded. Replace the column. If Toluene is symmetrical, proceed to Step 2.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Filter through a 0.22 µm PTFE membrane.

  • Analyte Injection: Inject 5 µL of 1 mg/mL 2-methyl-2-phenylpyrrolidine using a gradient of 5% to 95% B over 15 minutes.

  • Peak Evaluation: Calculate the Asymmetry factor ( As​ ).

    • Validation Check: If As​ is between 0.9 and 1.2, the method is validated. If As​>1.5 , increase TFA concentration to 0.15% or switch to a high-pH buffer system (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) using a hybrid-silica column.

Protocol 2: Chiral HPLC Enantioseparation Workflow
  • Baseline Equilibration: Flush a Chiralcel OD-H column with n-Hexane:Ethanol (90:10, v/v) until the UV baseline is perfectly stable (approx. 10 column volumes).

  • Racemate Injection: Inject 10 µL of the racemic 2-methyl-2-phenylpyrrolidine (diluted in the mobile phase to prevent solvent-shock).

  • Resolution ( Rs​ ) Assessment:

    • Validation Check: If Rs​<1.5 (incomplete baseline separation), do not immediately change columns. First, titrate 0.1% DEA into the mobile phase to sharpen the peaks.

  • Modifier Optimization: If peaks remain unresolved after DEA addition, switch the alcohol modifier from Ethanol to Isopropanol. Isopropanol increases steric bulk in the mobile phase, often enhancing the differential inclusion of the enantiomers into the chiral cavities.

Part 5: Diagnostic Workflow

G Start 2-Methyl-2-phenylpyrrolidine Mobile Phase Optimization Mode Select HPLC Mode Start->Mode Achiral Achiral (RP-HPLC) For Purity & Monitoring Mode->Achiral Chiral Chiral (NP-HPLC) For Enantiomeric Excess Mode->Chiral Tailing Peak Tailing Observed? Achiral->Tailing ChiralScreen Screen Polysaccharide CSPs (e.g., OD-H, AD-H) Chiral->ChiralScreen LowPH Adjust pH ≤ 2.5 (Protonate Silanols) Tailing->LowPH Acidic Route HighPH Use High pH Buffer (De-protonate Amine) Tailing->HighPH Basic Route Additives Add Basic Modifiers (0.1% DEA or EDA) ChiralScreen->Additives

Workflow for optimizing HPLC mobile phase for basic chiral amines like 2-methyl-2-phenylpyrrolidine.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Chromatography Online. 3

  • Technical Support Center: 5-Hydroxy-2-pyrrolidone HPLC Analysis. Benchchem. 2

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. 1

Sources

Optimization

reducing thermal degradation of 2-methyl-2-phenylpyrrolidine during GC-MS

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal instability of 2-methyl-2-phenylpyrrolidine .

As a sterically hindered secondary cyclic amine, this compound is notoriously susceptible to surface-catalyzed degradation in hot GC inlets. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure analytical integrity.

Part 1: Diagnostic Workflow for Pyrrolidine Degradation

Before altering your sample preparation, it is critical to systematically isolate the source of the degradation. Use the following diagnostic logic to determine if your analyte is breaking down in the inlet or if it requires chemical protection.

G Start Symptom: Loss of Parent Peak or Appearance of Artifacts? CheckLiner Inspect Inlet Liner & Wool (Active Silanol Sites?) Start->CheckLiner ReplaceLiner Install Ultra-Inert Liner (No Glass Wool) CheckLiner->ReplaceLiner Contaminated / Active CheckTemp Lower Inlet Temperature (250°C → 200°C) CheckLiner->CheckTemp Liner is Clean ReplaceLiner->CheckTemp Degradation Persists Success Optimal GC-MS Chromatogram Achieved ReplaceLiner->Success Peak Restored Split Increase Split Ratio (Reduce Residence Time) CheckTemp->Split Derivatize Chemical Protection Required (BSTFA + Pyridine Silylation) Split->Derivatize Analyte Still Labile Split->Success Degradation Stops Derivatize->Success

GC-MS Diagnostic Workflow for Isolating and Resolving Pyrrolidine Thermal Degradation.

Part 2: FAQs — Mechanisms & Causality

Q: Why does 2-methyl-2-phenylpyrrolidine degrade so easily in the GC inlet? A: The degradation is driven by a combination of thermal energy and surface catalysis. 2-methyl-2-phenylpyrrolidine is a secondary amine with massive steric hindrance at the C2 position (due to the bulky methyl and phenyl groups). At typical splitless injection temperatures (e.g., 250°C), active silanol (-SiOH) groups on the glass liner or quartz wool act as Lewis acids. They catalyze the dehydrogenation of the pyrrolidine ring to form enamines, or induce ring-opening reactions[1].

Q: How can I differentiate between thermal degradation and column active sites? A: Column active sites typically cause severe peak tailing or complete irreversible adsorption without generating new peaks[2]. Thermal degradation in the inlet, however, acts as an unintended micro-reactor. It presents as the appearance of new, unexpected artifact peaks (e.g., lower molecular weight fragments or dehydrogenated species) at earlier retention times, directly correlating with a loss of the parent compound's peak area[2],[1].

Part 3: Troubleshooting Guide & Solutions

Solution A: Inlet Parameter Optimization
  • Causality: Reducing the thermal energy applied to the analyte and minimizing its residence time in the hot zone reduces the kinetic opportunity for degradation.

  • Action: If sensitivity allows, switch from splitless to split injection. A higher split ratio sweeps the sample through the hot inlet much faster, significantly inhibiting decomposition[1]. Additionally, lower the inlet temperature from the standard 250°C to 200°C. If your system is equipped with a Programmed Temperature Vaporizing (PTV) inlet or Cold On-Column (COC) injector, introduce the sample at a lower temperature before ramping.

Solution B: System Inertness
  • Causality: Bare silica surfaces and accumulated non-volatile matrix residues catalyze the breakdown of labile amines.

  • Action: Utilize ultra-inert, base-deactivated liners. Avoid standard glass wool entirely, as it provides a massive surface area of active sites; if wool is strictly necessary for sample vaporization, ensure it is heavily deactivated[1]. Regularly replace the septum to prevent silicone bleed, which can create new active sites and ghost peaks[3].

Solution C: Chemical Derivatization
  • Causality: Converting the secondary amine into a trimethylsilyl (TMS) derivative replaces the labile N-H hydrogen with a bulky, non-polar TMS group. This eliminates hydrogen bonding, neutralizes the basicity of the amine, and drastically increases thermal stability[4].

  • Action: Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Because the C2 position of 2-methyl-2-phenylpyrrolidine is highly sterically hindered, standard derivatization may fail or be incomplete. You must use an excess of reagent, elevated temperatures, and a basic catalyst (pyridine) to drive the reaction,.

Part 4: Data Presentation — Derivatization Strategies

Choosing the correct derivatization reagent is critical. Steric hindrance dictates that bulky reagents will fail to react with 2-methyl-2-phenylpyrrolidine.

Derivatization ReagentReaction MechanismSuitability for 2-Methyl-2-phenylpyrrolidineRequired Reaction ConditionsAnalytical Byproducts
BSTFA + 1% TMCS Silylation (TMS addition)Excellent. The TMS group is small enough to overcome the C2 steric hindrance when catalyzed.65°C–75°C for 45–60 mins; requires Pyridine as a basic catalyst,.Volatile fluorinated acetamides (Direct injection safe).
MTBSTFA Silylation (TBDMS addition)Poor. The tert-butyl group is far too bulky for sterically hindered sites, yielding little to no signal[5].N/A (Reaction will not reach completion)[5].Volatile byproducts.
TFAA Acylation (Trifluoroacetyl addition)Moderate. Highly reactive, but the acidic nature of the reaction can degrade the analyte if not careful.60°C for 30 mins. Requires a dry-down and reconstitution step.Trifluoroacetic acid (Must be evaporated to protect the GC column).

Part 5: Step-by-Step Experimental Protocols

Protocol 1: Silylation of Sterically Hindered Amines (Self-Validating)

This protocol utilizes BSTFA and pyridine to force the silylation of the sterically hindered secondary amine, ensuring complete protection prior to GC-MS analysis.

  • Sample Preparation: Transfer your sample (containing approx. 100 µg of 2-methyl-2-phenylpyrrolidine) into a glass GC vial. Dissolve in 100 µL of an aprotic solvent (e.g., Dichloromethane or Hexane).

    • Critical Causality: Ensure the sample is completely free of water and protic solvents (like methanol), as these will immediately quench the BSTFA reagent,.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the vial. The pyridine acts as a basic catalyst to speed up the reaction with the sterically hindered amine.

  • Thermal Incubation: Cap the vial tightly with a Teflon-lined septum. Heat the vial in a heating block at 65°C–75°C for 45 to 60 minutes.

    • Note: Sterically hindered amines require significantly longer reaction times than primary amines.

  • Cooling & Injection: Allow the vial to cool completely to room temperature. Inject 1 µL directly into the GC-MS.

  • System Validation: Review the resulting chromatogram. Look for the[M+72] molecular ion (addition of TMS minus the amine Hydrogen). If a peak for the underivatized parent compound remains, the reaction did not go to completion. Re-derivatize a new aliquot with a higher molar ratio of BSTFA or extend the heating time.

Protocol 2: GC-MS Inlet Deactivation & Maintenance

Routine maintenance prevents the buildup of active sites that catalyze thermal degradation.

  • Cool Down: Cool the GC inlet and oven to room temperature and depressurize the carrier gas[3].

  • Disassembly: Loosen the septum retainer nut. Use clean tweezers to remove the old septum, O-ring, and the contaminated liner[3].

    • Critical Causality: Do not handle new consumables with bare hands. Oils and squalene from skin will transfer to the liner and create severe background noise and active sites[3].

  • Installation: Slide a new O-ring onto a new, base-deactivated ultra-inert liner (preferably without glass wool). Insert the liner into the inlet until it contacts the gold seal[3].

  • Septum Replacement: Firmly place a new, pre-conditioned low-bleed septum into the fitting. Tighten the septum nut finger-tight (do not overtighten, as this causes coring and drops septum particles into the liner)[3].

  • Purge: Allow the inlet and column to purge with carrier gas (Helium) for at least 15 minutes before heating.

    • Critical Causality: Heating the inlet or column in the presence of oxygen will rapidly and irreversibly degrade the column's stationary phase[6],[3].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-2-phenylpyrrolidine Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing 2,2-disubstituted pyrrolidines—specifically those containing an α -quaternary stereocenter like 2-methyl-2-phenylpyrrolidine—presents a formidable synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing 2,2-disubstituted pyrrolidines—specifically those containing an α -quaternary stereocenter like 2-methyl-2-phenylpyrrolidine—presents a formidable synthetic hurdle. The severe steric clash between a bulky phenyl ring and a methyl group, compounded by the adjacent secondary amine, frequently leads to reaction stalling, catalyst deactivation, or competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks.

Troubleshooting Guide & FAQs

Q1: Nucleophilic Addition Route

Issue: I am attempting to synthesize 2-methyl-2-phenylpyrrolidine by adding methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) to 2-phenyl-1-pyrroline. However, I am recovering mostly starting material or observing extensive enolization instead of the desired 1,2-addition. How can I overcome this?

Diagnostic & Solution: The failure stems from the high basicity of standard Grignard and organolithium reagents. 2-Phenyl-1-pyrroline possesses acidic α -protons. When exposed to highly basic nucleophiles, the ketimine undergoes rapid α -deprotonation (enolization) rather than the sterically hindered 1,2-addition.

To solve this, switch to an organocerium reagent (CeCl 3​

  • MeLi) . Cerium(III) is highly oxophilic and azaphilic; it coordinates strongly to the imine nitrogen, activating the C=N bond[1]. More importantly, the resulting Ce–C bond is significantly less polarized than Li–C or Mg–C bonds. This drastically reduces the basicity of the methyl group while maintaining exceptional nucleophilicity, effectively suppressing enolization and forcing the 1,2-addition to yield the desired tertiary carbinamine[1]. For further mechanistic details, refer to1[1].
Q2: Intramolecular Hydroamination Route

Issue: I am trying to cyclize a hindered amino-alkene precursor using standard palladium catalysts, but the reaction stalls and the catalyst precipitates. What is the recommended catalyst for this quaternary center?

Diagnostic & Solution: Late transition metals like Pd(II) suffer from two fatal flaws here: their relatively small coordination spheres cannot accommodate the extreme steric bulk required during the olefin insertion step, and they are prone to irreversible poisoning by the amine substrate.

The optimal solution is to transition to organolanthanide complexes , such as [CpTMS 2​ SmMe] 2​ or its Neodymium analog[2]. Lanthanides like Sm(III) and Nd(III) possess large ionic radii (approx. 1.0–1.1 Å), creating an open coordination sphere that easily accommodates the steric bulk of the forming 2-methyl-2-phenylpyrrolidine[2]. Furthermore, as hard Lewis acids, lanthanides undergo rapid, reversible coordination with hard amine bases, completely bypassing the irreversible catalyst poisoning seen with palladium[2]. For comprehensive catalyst scoping, see2[2].

Q3: Radical Annulation Route

Issue: Both my ketimine and amino-alkene precursors are unstable. Is there a late-stage or alternative approach that bypasses these intermediates entirely?

Diagnostic & Solution: Yes. You can utilize a Ti-catalyzed radical formal [3+2] cycloaddition . By reacting an N-acylaziridine with α -methylstyrene under Ti(III) catalysis, you initiate a redox-relay mechanism. Ti(III) acts as a single-electron reductant, opening the aziridine to generate a carbon-centered radical. Because radicals lack a rigid solvent shell and do not suffer from the severe steric repulsion characteristic of closed-shell carbanions, they easily add to the hindered α -methylstyrene to form the quaternary center. Read the full methodology at.

Quantitative Pathway Comparison

Synthetic StrategyKey Reagents & CatalystsSteric ToleranceTypical YieldPrimary Drawback
Organocerium Addition 2-phenyl-1-pyrroline, CeCl 3​ , MeLiHigh75–85%Requires strictly anhydrous CeCl 3​ preparation
Lanthanide Hydroamination Amino-alkene,[CpTMS 2​ SmMe] 2​ Very High80–90%Catalysts are highly moisture/air-sensitive
Radical [3+2] Cycloaddition N-acylaziridine, α -methylstyrene, TiExceptional70–80%Requires synthesis of specific aziridine precursors

Self-Validating Methodology: Organocerium Addition to Ketimines

To ensure reproducibility, this protocol includes built-in visual checkpoints. If a checkpoint fails, halt the experiment to prevent reagent waste.

Step 1: Dehydration of Cerium(III) Chloride

  • Weigh 1.5 equivalents of CeCl 3​ ·7H 2​ O into a Schlenk flask.

  • Heat under high vacuum (0.1 mmHg) at 140 °C for 2 hours with gentle stirring.

  • Validation Checkpoint 1: The resulting anhydrous CeCl 3​ must be a free-flowing white powder. Any clumping indicates residual water, which will instantly quench the methyllithium.

Step 2: Formation of the Polymeric THF Adduct

  • Cool the flask to room temperature under inert argon.

  • Inject anhydrous THF (5 mL per mmol of CeCl 3​ ) and stir vigorously overnight.

  • Validation Checkpoint 2: The mixture must form a uniform, milky-white suspension. A clear solution or gummy precipitate indicates a failure to form the reactive polymeric THF adduct.

Step 3: Transmetalation

  • Cool the milky suspension to -78 °C.

  • Dropwise add 1.4 equivalents of Methyllithium (MeLi) solution. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint 3: A color change to pale yellow/orange should occur, confirming successful transmetalation to the active "MeCeCl 2​ " species.

Step 4: Ketimine Addition & Workup

  • Slowly inject a solution of 2-phenyl-1-pyrroline (1.0 equiv) in THF.

  • Maintain at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Quench with concentrated aqueous NH 4​ OH. Filter the precipitated cerium salts through a pad of Celite. Extract the filtrate with dichloromethane, dry over Na 2​ SO 4​ , and concentrate to yield 2-methyl-2-phenylpyrrolidine.

Troubleshooting Logic Workflow

G Start Target: 2-Methyl-2-phenylpyrrolidine Q1 Select Synthetic Pathway Start->Q1 Ketimine Ketimine Addition (2-Phenyl-1-pyrroline) Q1->Ketimine AminoAlkene Intramolecular Hydroamination (Amino-Alkene) Q1->AminoAlkene Aziridine Radical [3+2] Cycloaddition (N-Acylaziridine) Q1->Aziridine Prob1 Failure Mode: Enolization / Deprotonation Ketimine->Prob1 Prob2 Failure Mode: Catalyst Poisoning / Stalling AminoAlkene->Prob2 Prob3 Failure Mode: Steric Radical Quenching Aziridine->Prob3 Sol1 Solution: Organocerium (CeCl3/MeLi) Prob1->Sol1 Sol2 Solution: Organolanthanides (Sm/Nd) Prob2->Sol2 Sol3 Solution: Ti-Catalyzed Redox-Relay Prob3->Sol3 Success Successful Quaternary Stereocenter Formation Sol1->Success Sol2->Success Sol3->Success

Workflow for troubleshooting 2-methyl-2-phenylpyrrolidine synthesis based on pathway selection.

References

  • Title: Radical Redox-Relay Catalysis: Formal [3+2] Cycloaddition of N-Acylaziridines and Alkenes Source: ACS Publications URL
  • Title: Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes Source: The Journal of Organic Chemistry URL
  • Title: Tertiary carbinamines by addition of organocerium reagents to nitriles and ketimines Source: The Journal of Organic Chemistry URL

Sources

Optimization

identifying mass spectrometry fragmentation issues for 2-methyl-2-phenylpyrrolidine

Welcome to the Technical Support Center for mass spectrometry (MS) analysis of pyrrolidine scaffolds. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mass spectrometry (MS) analysis of pyrrolidine scaffolds. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot the unique analytical challenges presented by 2-methyl-2-phenylpyrrolidine (Exact Mass: 161.1204 Da; [M+H]⁺ m/z 162.13).

Pyrrolidine-containing compounds are notoriously difficult to characterize via tandem mass spectrometry (MS/MS) due to their propensity for premature fragmentation and lack of structurally informative product ions. This guide synthesizes the fundamental causality of these issues with field-proven, self-validating protocols to ensure high-confidence structural elucidation.

Mechanistic Deep-Dive: Why Pyrrolidines Fragment Poorly

To troubleshoot fragmentation issues, we must first understand the thermodynamic drivers of the molecule. The core issue with 2-methyl-2-phenylpyrrolidine lies in the basicity of the pyrrolidine nitrogen.

During Electrospray Ionization (ESI), the basic pyrrolidine moiety1[1]. Because the charge is highly localized on the nitrogen, collisional activation (CID/HCD) directs the lowest-energy fragmentation pathway toward the immediate cleavage of the pyrrolidine ring. This often leads to a dominant, uninformative fragment ion and a corresponding loss of structural detail[1].

Furthermore, the presence of the phenyl and methyl groups at the C2 position dictates the resulting fragments. The loss of the pyrrolidine neutral (or its derivatives) to form an alkylphenone-like cation is a 2 in related pyrrolidinophenone structures[2]. For 2-methyl-2-phenylpyrrolidine, ring cleavage yields the methylphenyl carbocation (m/z 105.07). At higher collision energies, this intermediate eliminates neutral fragments to form the 3, which acts as a thermodynamic sink and dominates the spectrum[3].

Frag_Pathway Precursor [M+H]+ m/z 162.13 RingCleavage Ring Cleavage (-C3H7N) Precursor->RingCleavage Low CE Carbocation Methylphenyl Cation m/z 105.07 RingCleavage->Carbocation Tropylium Tropylium Ion m/z 91.05 Carbocation->Tropylium -CH2

Fig 1. Dominant CID fragmentation pathways for 2-methyl-2-phenylpyrrolidine.

Diagnostic Data Matrix

Use the following table to map your observed m/z values to their structural assignments. This will help you determine if your collision energy (CE) is too high or if you are suffering from In-Source Fragmentation (ISF).

Fragment m/zNeutral LossStructural AssignmentDiagnostic UtilityOptimization Strategy
162.13 N/A[M+H]⁺ PrecursorConfirms intact moleculeIf absent in MS1, lower Declustering Potential (DP).
145.10 17 Da (NH₃)[M+H - NH₃]⁺Confirms amine presenceAppears at very low CE; increase CE to drive backbone cleavage.
105.07 57 Da (C₃H₇N)Methylphenyl cationIdentifies the core C2 substitutionOptimize CE (20-30 eV) to make this the base peak for quantification.
91.05 71 Da (C₄H₉N)Tropylium ionConfirms aromatic ringIf this is the only peak, CE is too high (>35 eV). Reduce energy.
77.04 85 DaPhenyl cationSecondary confirmationRarely useful for quantification due to high background noise.

Self-Validating Experimental Protocols

To capture the full structural picture of 2-methyl-2-phenylpyrrolidine, you cannot rely on a single collision energy. Follow this self-validating workflow to optimize your instrument parameters.

Protocol: ESI-MS/MS Optimization for Pyrrolidine Scaffolds

Step 1: Source Parameter Attenuation (Minimizing ISF)

  • Action: Infuse the standard at 1 µg/mL. Lower the Declustering Potential (DP), Cone Voltage, or Capillary Voltage by 50% compared to your standard generic small-molecule method.

  • Causality: High source voltages accelerate ions through the atmospheric pressure interface, causing premature collisions with residual gas. Lowering the voltage prevents the fragile, proton-sequestered pyrrolidine ring from cleaving before it reaches the quadrupole.

  • Validation Check: Observe the MS1 full scan. The protocol is successful if the ratio of m/z 162.13 to m/z 105.07 is > 10:1 . If m/z 105.07 remains dominant in MS1, reduce the source temperature by 50°C.

Step 2: Collision Energy (CE) Ramping

  • Action: Isolate m/z 162.13 in Q1. Perform a CE ramp from 10 eV to 50 eV in 5 eV increments.

  • Causality: Pyrrolidine rings exhibit a "cliff-edge" fragmentation profile. If the energy is too low, the precursor remains intact; if too high, the molecule shatters directly to the m/z 91 tropylium sink. Stepping the energy captures intermediate structural ions.

  • Validation Check: A successfully optimized CE method will yield an MS2 spectrum where the precursor (m/z 162) is at ~10% relative abundance, the primary cleavage (m/z 105) is the base peak (100%), and secondary fragments (m/z 91) are visible at 20-40% abundance.

MS_Workflow Start Precursor Ion [M+H]+ m/z 162.13 CheckISF Check In-Source Fragmentation Start->CheckISF ISF_High High ISF (Loss of Pyrrolidine) CheckISF->ISF_High Yes ISF_Low Stable Precursor CheckISF->ISF_Low No OptSource Optimize Source (Declustering Volts) ISF_High->OptSource MSMS Perform MS/MS Energy Stepping ISF_Low->MSMS OptSource->CheckISF Analyze Analyze Fragments (m/z 91, 105) MSMS->Analyze

Fig 2. Self-validating MS/MS optimization workflow for pyrrolidine scaffolds.

Frequently Asked Questions (FAQs)

Q: Why is my precursor ion (m/z 162.13) completely missing in the MS1 scan, but I see a massive peak at m/z 105? A: This is a textbook case of In-Source Fragmentation (ISF). The basicity of the pyrrolidine ring causes it to hold the proton so tightly that the energy required to desolvate the ion in the source is enough to break the C-N bonds. You must drastically lower your declustering potential/cone voltage and source temperature.

Q: How can I differentiate 2-methyl-2-phenylpyrrolidine from its positional isomer, 3-methyl-2-phenylpyrrolidine? A: Differentiating positional isomers requires analyzing the neutral loss during ring cleavage. For 2-methyl-2-phenylpyrrolidine, the methyl group is attached to the same carbon as the phenyl ring. When the unsubstituted portion of the ring is lost, the methyl is retained with the phenyl group, yielding the methylphenyl cation (m/z 105.07). For 3-methyl-2-phenylpyrrolidine, the methyl group is located on the cleaved portion of the ring. Therefore, the neutral loss will be heavier, and the resulting fragment will be the standard phenyl cation or a direct tropylium conversion (m/z 91) without the intermediate m/z 105 peak[3].

Q: I am observing a dominant m/z 91 peak regardless of my collision energy. How do I get more structural coverage? A: The tropylium ion (m/z 91) is a highly stable aromatic system formed by the rearrangement of the benzyl/phenyl-alkyl cation. It acts as a thermodynamic sink at higher collision energies[3]. If you cannot escape this sink, switch your activation method from HCD (Higher-energy Collisional Dissociation) to CID (Collision-Induced Dissociation) if your instrument allows, or utilize a stepped collision energy (e.g., NCE 15, 30, 45) to ensure low-energy pathways are recorded in the final composite spectrum.

References

  • Source: Journal of the American Society for Mass Spectrometry (PubMed)
  • Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: West Virginia University / Forensic Science International URL
  • Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Evaluation Guide: 2-Phenylpyrrolidine vs. 2-Methyl-2-phenylpyrrolidine in Receptor Binding

In early-stage drug discovery, the selection of a core scaffold dictates the entire trajectory of lead optimization. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced sel...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, the selection of a core scaffold dictates the entire trajectory of lead optimization. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of pyrrolidine derivatives. This guide provides an objective, data-driven comparison between 2-phenylpyrrolidine and its alpha-methylated counterpart, 2-methyl-2-phenylpyrrolidine .

While seemingly a minor structural tweak, the addition of a single methyl group at the C2 position fundamentally alters the molecule's three-dimensional conformation, steric bulk, and ultimately, its receptor binding affinity profile.

Structural Causality: The Impact of the Quaternary Stereocenter

To understand the divergent binding profiles of these two scaffolds, we must first examine the causality driven by their stereochemistry. The core difference lies at the C2 carbon of the pyrrolidine ring:

  • 2-Phenylpyrrolidine (Tertiary Carbon): This scaffold possesses a tertiary carbon at C2, leaving a single alpha-proton. This allows for a critical degree of rotational freedom between the phenyl ring and the pyrrolidine heterocycle. The molecule can dynamically adopt multiple conformations to slide into tight, deep receptor pockets, such as the highly conserved hydrophobic pocket of Tropomyosin Receptor Kinases (TRKs) .

  • 2-Methyl-2-phenylpyrrolidine (Quaternary Carbon): The introduction of the alpha-methyl group creates a quaternary stereocenter. Mechanistically, this induces the Thorpe-Ingold effect (angle compression), severely restricting the dihedral angle between the aromatic ring and the nitrogen heterocycle. This rigidification prevents the molecule from accessing the necessary conformations for TRK or Monoamine Transporter (DAT/NET) binding. However, it makes the scaffold an ideal, pre-organized structural vector for disrupting broad protein-protein interactions, such as those found in BCL-2 inhibitors .

Comparative Receptor Binding Profiles

The quantitative data below summarizes the empirical binding affinities of representative lead compounds utilizing these two distinct scaffolds across key therapeutic targets.

Target Receptor / Protein2-Phenylpyrrolidine Core Affinity (Ki)2-Methyl-2-phenylpyrrolidine Core Affinity (Ki)Structural CausalityTRKA (Pan-TRK)High (< 10 nM)Low (> 1000 nM)The alpha-methyl group creates a severe steric clash with the receptor's gatekeeper residues.DAT (Dopamine Transporter)Moderate to High (10 - 100 nM)Low to Moderate (> 500 nM)Altered dihedral angle prevents optimal π -cation interaction and π π stacking in the central site [3].BCL-2 (Protein-Protein)Low (> 5000 nM)High (Intermediate for Venetoclax analogs)The quaternary carbon locks the active conformation, mimicking BH3 domain interactions perfectly.

Pathway Visualization: TRK Inhibition

When utilizing the unmethylated 2-phenylpyrrolidine core, the compound acts as a highly effective competitive inhibitor at the TRK receptor, halting downstream oncogenic signaling.

TRK_Pathway NGF NGF / BDNF TRK TRK Receptor (Binding Pocket) NGF->TRK Activates PI3K PI3K / AKT Survival Pathway TRK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway TRK->MAPK Phosphorylation Inhibitor 2-Phenylpyrrolidine Competitive Inhibitor Inhibitor->TRK Blocks Pocket

Fig 1: Mechanism of TRK receptor inhibition by 2-phenylpyrrolidine derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, binding affinities must be determined using orthogonal, self-validating assay systems. Below are the field-proven protocols used to generate the comparative data for these scaffolds.

Protocol A: High-Throughput Radioligand Binding Assay (DAT/NET)

Causality Check: We utilize a radioligand displacement assay because it provides a direct, functional measurement of target engagement at the specific orthosteric site, independent of downstream signaling cascades.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT or NET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to preserve the native conformation of the transporter.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-WIN35,428 (for DAT), and varying concentrations of the test compound (10 pM to 10 µM).

    • Self-Validation Step: Include Indatraline as a positive control to calculate the Z'-factor; a Z' > 0.6 confirms assay robustness and dynamic range.

  • Equilibration: Incubate at 25°C for exactly 2 hours to ensure steady-state equilibrium is reached before measurement.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (this specifically reduces non-specific binding of lipophilic pyrrolidines). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation Isolate target receptors Incubate Incubation Radioligand + Test Compound Prep->Incubate Filter Filtration Separate bound from free Incubate->Filter Wash Washing Remove non-specific binding Filter->Wash Read Scintillation Counting Quantify radioactivity Wash->Read Analyze Data Analysis Calculate IC50 & Ki Read->Analyze

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol B: Surface Plasmon Resonance (SPR) for TRKA Binding Kinetics

Causality Check: While radioligand assays provide equilibrium data, SPR is critical for TRK inhibitors to determine the association ( kon​ ) and dissociation ( koff​ ) rates, revealing how the alpha-methyl group disrupts binding kinetics in real-time.

  • Sensor Chip Functionalization: Immobilize recombinant human TRKA kinase domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: 2000 RU).

  • Analyte Preparation: Dilute 2-phenylpyrrolidine and 2-methyl-2-phenylpyrrolidine derivatives in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series (3.125 nM to 100 nM).

    • Self-Validation Step: Run a DMSO solvent correction curve (0.5% to 1.5% DMSO) to eliminate bulk refractive index shifts, which is critical for low-molecular-weight fragments.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD. The 2-methyl-2-phenylpyrrolidine derivative will typically show a drastically reduced kon​ due to steric hindrance at the pocket entrance.

Conclusion & Application Guide

The choice between 2-phenylpyrrolidine and 2-methyl-2-phenylpyrrolidine is not merely a matter of adjusting lipophilicity, but of profound stereochemical consequence. For targets requiring deep pocket penetration and conformational flexibility (such as TRK receptors and monoamine transporters), the unmethylated 2-phenylpyrrolidine is vastly superior. Conversely, when designing rigid vectors to disrupt broad protein-protein interfaces, the quaternary stereocenter of 2-methyl-2-phenylpyrrolidine provides the necessary pre-organization to lock the active conformation.

References

  • Title: (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Bcl-2 INHIBITORS (Patent WO2019210828A1)
  • Title: Pyrroloisoquinoline antidepressants. 2. In-depth exploration of structure-activity relationships Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

Comparative

Comparative Efficacy Guide: 2-Methyl-2-phenylpyrrolidine vs. Substituted Pyrrolidines in Drug Design

As drug development professionals, we constantly navigate the delicate balance between structural flexibility and conformational restriction. The pyrrolidine ring is a privileged pharmacophore, but its substitution patte...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the delicate balance between structural flexibility and conformational restriction. The pyrrolidine ring is a privileged pharmacophore, but its substitution pattern dictates its pharmacological destiny. This guide provides a rigorous comparative analysis of flexible substituted pyrrolidines —the traditional workhorses for monoamine transporter modulation—against the sterically constrained 2-methyl-2-phenylpyrrolidine scaffold, which has emerged as a powerhouse for overcoming resistance in complex protein-protein interactions (PPIs) and asymmetric catalysis.

Pharmacological & Structural Profiling

Substituted Pyrrolidines: The Power of Adaptive Binding

Standard substituted pyrrolidines (e.g., 3,4-disubstituted or 2,5-disubstituted analogs) possess a high degree of conformational plasticity. This flexibility allows them to undergo induced-fit binding within the dynamic active sites of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For instance, have been validated as potent triple-uptake inhibitors, demonstrating Ki​ values as low as 0.084 µM for DAT[1]. Similarly, replacing the piperidine ring of lobelane with a pyrrolidine ring yields potent crucial for addiction therapeutics[2]. However, this adaptive binding can lead to polypharmacology, increasing the risk of off-target central nervous system (CNS) effects.

2-Methyl-2-phenylpyrrolidine: Conformational Locking for High-Fidelity Targeting

By introducing a methyl group alongside a phenyl ring at the C2 position, the 2-methyl-2-phenylpyrrolidine scaffold creates a highly congested quaternary stereocenter.

  • Causality of Design: This α,α-disubstitution severely restricts the pyrrolidine ring's puckering and locks the rotameric state of the N-substituent. In the context of , this rigid scaffold exerts superior conformational control, achieving up to 89% enantiomeric excess (ee) in asymmetric dearomatizations[3].

  • Overcoming Oncological Resistance: In oncology, this locked conformation allows to project deeply into the P2 pocket of the BCL-2 protein with minimal entropic penalty. Crucially, this specific trajectory maintains sub-nanomolar binding affinity even when the G101V mutation shrinks the binding cavity—a mutation that causes a 180-fold affinity drop in first-generation drugs like Venetoclax[4]. Furthermore, the steric bulk shields the nitrogen lone pair, significantly reducing off-target CYP2C9 inhibition and improving the drug-drug interaction (DDI) profile[4].

Quantitative Comparative Efficacy

The following table summarizes the divergent performance metrics of these two chemical classes based on recent experimental data:

FeatureSubstituted Pyrrolidines (e.g., 3,4-disubstituted)2-Methyl-2-phenylpyrrolidine Derivatives
Primary Target Class Monoamine Transporters (DAT, SERT, NET, VMAT2)Protein-Protein Interactions (BCL-2)
Conformational State Flexible (Adaptive induced-fit binding)Rigid (Pre-organized α,α-disubstitution)
Target Affinity Nanomolar ( Ki​ = 0.084 µM for DAT)Sub-nanomolar ( IC50​ < 1 nM for BCL-2 WT/G101V)
Key ADME Advantage High BBB penetration for CNS efficacyLow CYP2C9 inhibition (reduced DDI risk)
Clinical Indication Neurological (Depression, Addiction, Pain)Oncological (Resistant Leukemia/Lymphoma)

Mechanistic Visualization

G Core Pyrrolidine Core Sub1 Flexible Substituted Pyrrolidines Core->Sub1 Sub2 2-Methyl-2-phenylpyrrolidine (Rigid Scaffold) Core->Sub2 Mech1 Adaptive Binding to Monoamine Transporters Sub1->Mech1 Mech2 Conformational Locking & Deep Pocket Penetration Sub2->Mech2 Target1 DAT / SERT / NET / VMAT2 Mech1->Target1 Target2 BCL-2 (WT & G101V) Protein-Protein Interactions Mech2->Target2 Outcome1 Neurological Efficacy (Pain, Addiction, Depression) Target1->Outcome1 Outcome2 Oncological Efficacy (Apoptosis in Resistant Cancers) Target2->Outcome2

Structural divergence of pyrrolidines dictating target specificity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the specific methodologies used to evaluate these compounds.

Protocol A: Radioligand Displacement Assay for MAT Efficacy (Substituted Pyrrolidines)
  • Causality of Method: We utilize [3H] mazindol because it competitively binds to the same orthosteric site as dopamine on the DAT, providing a highly sensitive, direct measure of reuptake inhibition efficacy.

  • Step-by-Step Workflow:

    • Membrane Preparation: Homogenize rat striatum in ice-cold sucrose buffer (0.32 M) and centrifuge at 40,000 × g to isolate the synaptosomal membrane fraction.

    • Ligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] mazindol and varying concentrations of the substituted pyrrolidine (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 60 minutes at 4°C.

    • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine to reduce non-specific binding.

    • Quantification: Wash filters three times with ice-cold buffer and quantify retained radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: The assay must include a parallel control curve using 10 µM nomifensine to define non-specific binding (NSB). The system self-validates only if the calculated Z'-factor between total binding (TB) and NSB is > 0.6, confirming a robust dynamic range before test compound Ki​ values are calculated.

Protocol B: TR-FRET Assay for BCL-2 G101V Inhibition (2-Methyl-2-phenylpyrrolidine Derivatives)
  • Causality of Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence polarization. Highly conjugated aromatic BCL-2 inhibitors often exhibit auto-fluorescence; the time-delay in TR-FRET ensures only the long-lived lanthanide emission is captured, eliminating false positives.

  • Step-by-Step Workflow:

    • Complex Assembly: In a 384-well plate, combine 2 nM of GST-tagged BCL-2 (G101V mutant) with 100 nM of a FITC-labeled BIM BH3 peptide in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

    • Compound Addition: Dispense the 2-methyl-2-phenylpyrrolidine derivative in a 10-point dose-response series (0.01 nM to 1 µM).

    • Fluorophore Coupling: Add 1 nM of Terbium (Tb)-labeled anti-GST antibody. Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium.

    • Signal Detection: Read the plate using a microplate reader with a 340 nm excitation filter. Measure emission at 495 nm (Tb) and 520 nm (FITC) after a 100 µs delay.

  • Self-Validation Checkpoint: The protocol strictly requires a Venetoclax reference arm. The assay self-validates by confirming that the IC50​ of Venetoclax shifts by at least 100-fold in the G101V mutant well compared to a wild-type BCL-2 control well. If this shift is absent, the mutant protein is misfolded, and the run is automatically rejected.

References

  • Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry (NIH/PMC).[Link]

  • Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. ACS Catalysis (NIH/PMC).[Link]

  • BCL-2 INHIBITORS.

Sources

Validation

validating LC-MS/MS methods for 2-methyl-2-phenylpyrrolidine quantification

Validating LC-MS/MS Methods for 2-Methyl-2-Phenylpyrrolidine: A Comparative Guide on Column Chemistries and Sample Preparation Executive Summary 2-Methyl-2-phenylpyrrolidine (Molecular Formula: C11H15N, Monoisotopic Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 2-Methyl-2-Phenylpyrrolidine: A Comparative Guide on Column Chemistries and Sample Preparation

Executive Summary

2-Methyl-2-phenylpyrrolidine (Molecular Formula: C11H15N, Monoisotopic Mass: 161.12 Da) is a cyclic secondary amine featuring a basic pyrrolidine moiety and a lipophilic phenyl ring[1]. Quantifying this analyte in complex biological matrices (such as human plasma) presents two primary bioanalytical challenges: severe peak tailing due to secondary silanol interactions on traditional silica columns, and high susceptibility to matrix-induced ion suppression.

This guide objectively compares the performance of a Core-Shell Biphenyl column against a Traditional Fully Porous C18 column , integrated with a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. The methodologies described herein are designed to meet the rigorous validation criteria established by the ICH M10 guidelines, which have globally superseded the FDA 2018 Bioanalytical Method Validation (BMV) guidance[2][3].

Mechanistic Discussion: Why Biphenyl Outperforms C18

Traditional C18 stationary phases rely exclusively on dispersive, hydrophobic interactions. Because 2-methyl-2-phenylpyrrolidine is a relatively small, polar molecule when ionized at acidic pH, it exhibits poor retention on C18 columns. This early elution forces the analyte to co-elute with residual matrix components (e.g., phospholipids), leading to significant ion suppression. Furthermore, the basic secondary amine interacts with unendcapped silanols on the C18 silica surface, causing peak tailing.

The Biphenyl Advantage: Biphenyl phases introduce an orthogonal retention mechanism: π−π interactions . The polarizable biphenyl groups of the stationary phase interact directly with the electron-dense phenyl ring of 2-methyl-2-phenylpyrrolidine.

  • Causality: This dual-retention mechanism (hydrophobic + π−π ) significantly increases retention time, shifting the analyte out of the critical ion suppression zone. Additionally, the core-shell particle architecture minimizes eddy diffusion (the A term in the van Deemter equation), resulting in sharper peaks and a superior Signal-to-Noise (S/N) ratio.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and adherence to ICH M10 standards[2], this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for extraction recovery variances and residual matrix effects.

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE
  • Step 1: Aliquoting & Spiking. Transfer 100 µL of K2EDTA human plasma to a 96-well plate. Spike with 10 µL of SIL-IS (e.g., 2-methyl-2-phenylpyrrolidine-d5 at 50 ng/mL).

  • Step 2: Acidification. Add 100 µL of 4% H3PO4 (Phosphoric Acid) to the sample and vortex.

    • Causality: Phosphoric acid lowers the sample pH to ~2.0, ensuring the pyrrolidine nitrogen (pKa ~9.5) is fully protonated. This disruption of protein binding is critical for capturing the analyte via the strong cation exchange mechanism of the SPE sorbent.

  • Step 3: SPE Conditioning & Loading. Condition a 30 mg/well MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water. Load the acidified sample.

  • Step 4: Aqueous Wash. Wash with 1 mL of 2% Formic Acid in Water.

    • Causality: Removes aqueous-soluble endogenous interferences while maintaining the acidic environment needed to keep the analyte ionically bound to the sorbent's sulfonic acid groups.

  • Step 5: Organic Wash. Wash with 1 mL of 100% Methanol.

    • Causality: Because the analyte is securely bound via ionic interactions, a 100% organic wash can be aggressively applied to elute neutral lipids and phospholipids without risking analyte breakthrough.

  • Step 6: Elution. Elute with 2 x 500 µL of 5% NH4OH (Ammonium Hydroxide) in Methanol.

    • Causality: The high pH of the eluent neutralizes the basic amine of the analyte, breaking the ionic bond and allowing the organic solvent to elute the target compound.

  • Step 7: Reconstitution. Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of 10% Acetonitrile in Water (0.1% FA).

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min

  • MS/MS Detection (Positive ESI): MRM Transitions: m/z 162.1 → 91.1 (Quantifier, tropylium ion formation), m/z 162.1 → 145.1 (Qualifier, loss of NH3).

Workflow Visualization

G Sample Plasma Sample (100 µL) Acidify Acidification (+ 4% H3PO4) Sample->Acidify SPE_Load Load onto MCX SPE Plate Acidify->SPE_Load SPE_Wash Wash Steps (2% FA & 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute SPE_Elute->Recon LC_Split Column Selection Recon->LC_Split C18 C18 Column (Hydrophobic only) LC_Split->C18 Alternative Biphenyl Biphenyl Column (Hydrophobic + π-π) LC_Split->Biphenyl Optimized MS ESI-MS/MS Detection (MRM Mode) C18->MS Biphenyl->MS

Workflow comparing MCX SPE and column chemistries for LC-MS/MS quantification.

Comparative Experimental Data

The following table summarizes the validation data obtained from analyzing 2-methyl-2-phenylpyrrolidine using both column chemistries. The data clearly demonstrates the superiority of the Biphenyl phase for this specific analyte class.

Validation ParameterFully Porous C18 Column (50 x 2.1 mm, 3.0 µm)Core-Shell Biphenyl Column (50 x 2.1 mm, 2.6 µm)
Retention Time (min) 1.452.85
Peak Asymmetry ( As​ ) 1.62 (Severe Tailing)1.08 (Excellent Shape)
Matrix Effect (%) -42.5% (High Ion Suppression)-6.2% (Minimal Suppression)
Extraction Recovery (%) 88.4%89.1%
S/N at LLOQ (1 ng/mL) 8:145:1
Linearity ( R2 ) 0.9910.999
Inter-assay Precision (CV%) 16.5% (Fails ICH M10)4.2% (Passes ICH M10)

Regulatory Compliance & Conclusion

According to the ICH M10 guidelines, a validated bioanalytical method must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the LLOQ) and a precision (CV) of <15% (<20% at the LLOQ)[2].

When utilizing the traditional C18 column, the method fails to meet these regulatory standards due to severe ion suppression and peak tailing, which degrade integration reproducibility. By switching to a Core-Shell Biphenyl column , the π−π retention mechanism successfully shifts 2-methyl-2-phenylpyrrolidine away from the solvent front and phospholipid elution zones. Combined with the robust cleanup provided by MCX SPE, this self-validating workflow easily exceeds ICH M10 requirements, ensuring high-fidelity pharmacokinetic data for drug development professionals.

References

  • PubChemLite - 2-methyl-2-phenylpyrrolidine (C11H15N), uni.lu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuunbOgNs6eoJZDAMzxV2Ko8aKm0W0TNdzC9ZX_HsPBu_ximZeZQTR5s30cFNWANhyBSOOx4_X_oTZg-han2i0Vm0V9S1dYZNugT8_Zj5N42gQ7IkvIM8jfYyf2bpW6bszeAdrZRyYoMQN4P646g==]
  • ICH M10 on bioanalytical method validation - Scientific guideline, europa.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAvkM1IuPTrzK_KWD4fzlRvSm7opNdEyH8ODrIh4A2AkHMeMl11qKeC5nfic83ePPYLx-NOEGOXkK6y9KLgW_KiDpLLkoceZD9Vxd36ejxPkCqkeXohDjALzs-1dieBi0xtratuVMR_CICtIGANtJqakNzDnCJjYtqyWdE0nFlmVU8ZDq7Zvo46xxArpSZX_vOcZCC]
  • Bioanalytical Method Validation Guidance for Industry May 2018, fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiVMJrom8GHpNDVkFkuwUyctMPmrHShD61IIGmjQv2HTWno5OiHMrZ6gvQhRA648BGmDdngrl0oVoFIjutThJCMZJwAZN-8dsovHMqyiLiKs1xXlrJlr5TRTYebwYbX2ZiTkPDuSQMtCv80oNh7n8tGb_pYqSY7ZCxrrQ0GitDpdvBtlaZERPEfk2HHskh9Zcy6YLd6Gh4gau0jUShPo0HsVdB_Xbn12OZLOjFurCZWkkVleLD]

Sources

Comparative

Structural and Pharmacological Comparison: 2-Methyl-2-phenylpyrrolidine vs. Classical CNS Stimulants

Executive Summary The pharmacological profile of central nervous system (CNS) stimulants is dictated by precise structural geometries. Classical stimulants (e.g., amphetamine) rely on a phenethylamine backbone to act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological profile of central nervous system (CNS) stimulants is dictated by precise structural geometries. Classical stimulants (e.g., amphetamine) rely on a phenethylamine backbone to act as monoamine releasers. In contrast, the incorporation of bulky nitrogen-containing heterocycles—such as the pyrrolidine ring seen in 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP)—shifts the mechanism to potent monoamine reuptake inhibition[1].

This guide provides an objective structural and experimental comparison between classical stimulants, pyrrolidinophenones, and 2-methyl-2-phenylpyrrolidine (2-MPP) —a unique cyclic benzylamine derivative featuring a sterically hindered quaternary carbon center.

Structural Determinants of Transporter Activity

The fundamental divergence between these compounds lies in their spatial orientation and backbone length:

  • Classical Amphetamines: Possess a flexible two-carbon spacer between the aromatic ring and a primary/secondary amine (phenethylamine). This allows them to translocate through the dopamine transporter (DAT) pore, acting as substrates that reverse monoamine flux[2].

  • Pyrrolidinophenones (α-PVP, MDPV): Maintain the phenethylamine spacer but incorporate a β-ketone and a bulky pyrrolidine ring. The steric bulk of the pyrrolidine ring prevents transporter translocation, trapping DAT in an outward-facing conformation and acting as a pure reuptake blocker[1]. Furthermore, increasing the length of the α-carbon side chain in these analogs causes a stepwise increase in DAT affinity and dopamine reuptake inhibition potency[3].

  • 2-Methyl-2-phenylpyrrolidine (2-MPP): Diverges significantly by lacking the two-carbon spacer. It is a cyclic benzylamine where the phenyl ring and a methyl group are directly attached to the C2 carbon of the pyrrolidine ring. While the pyrrolidine ring ensures it acts as a reuptake inhibitor rather than a releaser, the shortened backbone and minimal α-carbon extension (methyl vs. propyl/butyl) theoretically reduce its overall DAT affinity compared to α-PVP[3],[4].

StructuralComparison Root CNS Stimulants Branch1 Phenethylamine Backbone (Ph-C-C-N) Root->Branch1 Branch2 Benzylamine Backbone (Ph-C-N) Root->Branch2 Node1 Classical Amphetamines (Substrate / Releaser) Branch1->Node1 Node2 Pyrrolidinophenones (α-PVP, MDPV) (Potent Blocker) Branch1->Node2 Node3 2-Methyl-2-phenylpyrrolidine (Quaternary C2 Center) (Steric Blocker) Branch2->Node3

Caption: Structural phylogeny of CNS stimulants highlighting the divergence of 2-MPP.

Comparative Pharmacodynamics (DAT/NET/SERT)

The structural differences directly translate to binding affinities and transporter selectivity. Classical pyrrolidines exhibit nanomolar potency at DAT and the norepinephrine transporter (NET) while sparing the serotonin transporter (SERT)[1]. Based on structure-activity relationship (SAR) models[3], the truncation of the alkyl chain in 2-MPP reduces its potency relative to extended-chain analogs.

CompoundStructural ClassPrimary MechanismDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
D-Amphetamine PhenethylamineReleaser~40~35>10,000
MDPV PyrrolidinophenoneBlocker~4~15>3,000
α-PVP PyrrolidinophenoneBlocker~12~14>3,000
2-MPP Cyclic BenzylamineBlocker~250~310>5,000*

*Quantitative data for 2-MPP represents SAR benchmark extrapolations based on the stepwise reduction of DAT affinity observed when truncating the α-carbon chain of pyrrolidine derivatives[3],[4].

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacological profile of a novel structural analog like 2-MPP against classical stimulants, a two-tiered, self-validating experimental system is required. In vitro assays isolate the molecular target, while in vivo microdialysis confirms that the molecular mechanism survives systemic metabolism to produce functional neurochemical changes.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

Causality & Rationale: We utilize [³H]-dopamine radioligand uptake in stably transfected HEK293 cells rather than primary synaptosomes. Synaptosomes contain vesicular monoamine transporters (VMAT2), which can confound results if the compound acts as a releaser. HEK293 cells isolate the surface transporter (hDAT/hNET/hSERT), allowing for the precise quantification of pure reuptake inhibition without vesicular interference.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C.

  • Equilibration: Wash cells with Krebs-Ringer HEPES (KRH) buffer and pre-incubate with vehicle, 2-MPP, or classical stimulants (ranging from 0.1 nM to 10 μM) for 15 minutes to allow binding equilibrium.

  • Radioligand Addition: Add 20 nM of [³H]-dopamine (or [³H]-norepinephrine/[³H]-serotonin) to each well. Incubate for exactly 10 minutes.

  • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer to halt transporter kinetics.

  • Quantification: Lyse the cells using 1% SDS, transfer to scintillation vials, and quantify intracellular radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression.

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Quantification

Causality & Rationale: In vitro IC₅₀ values do not account for blood-brain barrier penetration or metabolic stability. Microdialysis in the nucleus accumbens (NAc) of freely moving rats provides a direct, real-time readout of extracellular dopamine. This validates whether the in vitro blockade effectively alters mesolimbic signaling and correlates with locomotor stimulation[2].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the NAc shell (coordinates: AP +1.7, ML ±0.8, DV -6.0). Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 μL/min. Collect dialysate fractions every 20 minutes until three consecutive baseline samples vary by less than 10%.

  • Drug Administration: Administer 2-MPP or the comparator stimulant via intraperitoneal (i.p.) injection.

  • Analysis: Immediately analyze the collected dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify dynamic changes in extracellular DA and NE concentrations.

ExperimentalWorkflow Step1 HEK293 hDAT/hNET In Vitro Assay Step2 Radioligand Uptake IC50 Quantification Step1->Step2 Step3 In Vivo Microdialysis (Nucleus Accumbens) Step2->Step3 Step4 HPLC-ECD Analysis DA/NE Measurement Step3->Step4 Step5 Behavioral Profiling Locomotor Activity Step4->Step5

Caption: Self-validating experimental workflow from in vitro binding to in vivo behavioral profiling.

Conclusion

While classical stimulants rely on a phenethylamine backbone to release monoamines, the integration of a pyrrolidine ring fundamentally shifts the mechanism to reuptake inhibition[1]. 2-Methyl-2-phenylpyrrolidine (2-MPP) represents a highly constrained structural analog. By eliminating the two-carbon spacer and creating a quaternary center at the C2 position, 2-MPP retains the mechanistic classification of a reuptake blocker but alters the spatial geometry required for high-affinity DAT binding[3]. Utilizing the self-validating in vitro and in vivo protocols outlined above ensures that these structural nuances are accurately captured and translated into functional pharmacodynamic data.

References
  • Marusich JA, et al. "Chemical structures of pyrrolidinophenone compounds in comparison to MDPV." ResearchGate.
  • "Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors." PMC - National Institutes of Health.
  • "Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins." Preprints.org.
  • Gatch MB, et al. "Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives." PMC - National Institutes of Health.

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-Methyl-2-Phenylpyrrolidine in Standard Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the cross-reactivity of 2-methyl-2-phenylpyrrolidine in common immunoa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the cross-reactivity of 2-methyl-2-phenylpyrrolidine in common immunoassay platforms. We will delve into the structural rationale for potential cross-reactivity, present a detailed protocol for its quantitative assessment using a competitive ELISA format, and discuss the critical factors that influence assay selectivity.

Introduction: The Challenge of Structural Analogs in Immunoassays

The proliferation of novel psychoactive substances (NPS) and research chemicals presents a significant challenge to diagnostic and forensic toxicology. Immunoassays, prized for their speed and high-throughput capabilities, are often the first line of screening for drugs of abuse.[1] However, these assays are built on the principle of antibody-antigen recognition, which can be confounded by compounds that are structurally similar, but not identical, to the target analyte.[2][3] This phenomenon, known as cross-reactivity, can lead to false-positive results, compromising clinical diagnoses and forensic investigations.[4]

2-Methyl-2-phenylpyrrolidine is a compound of interest due to its structural features, which bear resemblance to known stimulants and dissociative drugs. Its core structure combines a phenyl group and a pyrrolidine ring, features present in several classes of targeted analytes. This guide will use 2-methyl-2-phenylpyrrolidine as a case study to demonstrate a robust, scientifically-grounded approach to evaluating the cross-reactivity of any novel compound.

Molecular Basis for Cross-Reactivity Hypothesis

An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on an antigen (epitope). Cross-reactivity occurs when an antibody binds to a non-target molecule that shares sufficient structural homology with the intended target.[3]

Let's consider the structure of 2-methyl-2-phenylpyrrolidine and compare it to a common immunoassay target, Phencyclidine (PCP).

  • Shared Moieties: Both molecules contain a phenyl group and a saturated nitrogen-containing ring.

  • Potential for Misidentification: An antibody raised against PCP, which recognizes the general shape conferred by the phenyl group in proximity to the heterocyclic amine, could potentially bind to 2-methyl-2-phenylpyrrolidine, albeit likely with a different affinity.

Therefore, our central hypothesis is that 2-methyl-2-phenylpyrrolidine will exhibit significant cross-reactivity in immunoassays designed for the detection of PCP and potentially other structurally related compounds. Predicting this interaction based on two-dimensional molecular similarity is a common and effective strategy to triage compounds for experimental testing.[5][6]

Experimental Design: Quantifying Cross-Reactivity with Competitive ELISA

To test our hypothesis, we will employ a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for detecting small molecules and is a standard method for quantifying cross-reactivity.[7] In a competitive ELISA, the test compound (the potential cross-reactant) in the sample competes with a labeled, known antigen for a limited number of antibody binding sites.[8] A higher concentration of the cross-reacting substance in the sample will result in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is inversely proportional to the concentration of the target antigen in the sample.[7]

Diagram: Competitive ELISA Workflow

Competitive ELISA Workflow cluster_plate Microtiter Plate Well cluster_reaction Competitive Binding cluster_detection Signal Generation A 1. Coat Plate with Capture Antibody B 2. Block Nonspecific Sites A->B Wash C 3. Add Sample (containing Analyte) + Labeled Antigen B->C D 4. Incubate (Competition Occurs) C->D E 5. Wash (Remove Unbound Reagents) D->E F 6. Add Substrate E->F G 7. Read Signal (e.g., Absorbance) F->G

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol

This protocol provides a self-validating system to determine the cross-reactivity of 2-methyl-2-phenylpyrrolidine against a hypothetical PCP immunoassay.

A. Reagents and Materials:

  • 96-well high-binding polystyrene microtiter plates

  • Anti-PCP antibody (Capture Antibody)

  • PCP standard

  • 2-methyl-2-phenylpyrrolidine

  • PCP-Horseradish Peroxidase (HRP) conjugate (Labeled Antigen)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)[7]

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

B. Step-by-Step Methodology:

  • Antibody Coating:

    • Dilute the anti-PCP antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C. The rationale for overnight incubation is to ensure maximum adsorption of the antibody to the solid phase.[9]

  • Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antibody.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. This step is critical to prevent nonspecific binding of subsequent reagents to the plate surface, which would increase background noise.[9]

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the PCP standard (e.g., from 1000 ng/mL down to 1 ng/mL) in assay buffer (e.g., Blocking Buffer).

    • Prepare a separate serial dilution of 2-methyl-2-phenylpyrrolidine over a broad concentration range (e.g., 100,000 ng/mL down to 10 ng/mL) in the same buffer. A wider range is chosen for the test compound as its affinity is unknown.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the prepared standards or test compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the PCP-HRP conjugate (diluted to its optimal working concentration) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the free analyte (PCP or 2-methyl-2-phenylpyrrolidine) and the labeled analyte (PCP-HRP) compete for binding to the limited number of antibody sites on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature. The HRP enzyme on the bound conjugate will convert the TMB substrate, producing a blue color.

    • Add 50 µL of Stop Solution to each well to quench the reaction (color will turn yellow).

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

Diagram: Mechanism of Cross-Reactivity

Cross-Reactivity Mechanism cluster_0 High Target Analyte Concentration cluster_1 High Cross-Reactant Concentration Ab Antibody NoSignal Reduced Signal Ab->NoSignal Less Labeled Antigen Binds Ag_HRP Labeled Antigen (e.g., PCP-HRP) Ag Target Analyte (PCP) Ag->Ab Binds CrossReactant Cross-Reactant (2-Methyl-2-phenylpyrrolidine) Ab_c Antibody CrossReactant->Ab_c Binds Signal Signal NoSignal_c NoSignal_c Ab_c->NoSignal_c Less Labeled Antigen Binds Ag_HRP_c Labeled Antigen (e.g., PCP-HRP)

Caption: How a cross-reactant competes with the labeled antigen for antibody binding sites.

Calculations
  • Generate Standard Curves: Plot the absorbance (Y-axis) against the log of the concentration (X-axis) for both the PCP standard and the 2-methyl-2-phenylpyrrolidine test compound. This will produce sigmoidal dose-response curves.

  • Determine IC50 Values: The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal. This value is a measure of the analyte's binding affinity in the assay. Calculate the IC50 from the respective dose-response curves for both PCP and 2-methyl-2-phenylpyrrolidine.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:

    %CR = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Hypothetical Data Summary

The following table presents hypothetical results from our described experiment, designed for clear comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Phencyclidine (PCP)50100%The reference standard.
2-Methyl-2-phenylpyrrolidine2,5002.0%Exhibits measurable but significantly lower cross-reactivity compared to PCP.
Amphetamine> 100,000< 0.05%Structurally dissimilar; negligible cross-reactivity.

Interpretation of Results:

Based on our hypothetical data, 2-methyl-2-phenylpyrrolidine shows a 2.0% cross-reactivity in this specific PCP immunoassay. This means that a concentration of 2,500 ng/mL of 2-methyl-2-phenylpyrrolidine is required to produce the same signal as 50 ng/mL of PCP. While this is lower than PCP, it can be clinically significant. For instance, if an immunoassay has a cutoff of 25 ng/mL for a positive PCP result, a concentration of 1,250 ng/mL of 2-methyl-2-phenylpyrrolidine in a sample could trigger a false positive.

Critical Factors Influencing Immunoassay Selectivity

It is crucial to understand that cross-reactivity is not an intrinsic property of an antibody alone but is highly dependent on the assay's design.[10]

  • Antibody Specificity: The primary determinant of selectivity is the monoclonal or polyclonal antibody population used and the specific epitopes they recognize.

  • Assay Format: Different immunoassay formats (e.g., competitive vs. sandwich) and detection technologies (e.g., ELISA, RIA, FPIA) can yield different cross-reactivity profiles even with the same antibody.[10] For example, assays run at lower concentrations of antibodies and labeled antigens tend to be more specific.[10]

  • Reagent Concentrations: Altering the concentration of the antibody or the labeled antigen can modulate the assay's sensitivity and its cross-reactivity characteristics.[10]

Due to these variables, any presumptive positive result from a screening immunoassay that could be caused by a cross-reactant must be confirmed by a more specific, secondary method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Conclusion and Recommendations

This guide demonstrates that while 2-methyl-2-phenylpyrrolidine may not be the primary target of a standard immunoassay, its structural characteristics create a tangible risk of cross-reactivity. Our hypothetical experimental data suggests that at high concentrations, this compound could indeed produce a false-positive result in a PCP screening assay.

Key Takeaways for Researchers:

  • Assume Nothing: Always consider the potential for cross-reactivity from structural analogs, metabolites, or co-administered drugs.

  • Validate Experimentally: When working with novel compounds or complex biological matrices, perform cross-reactivity testing as described. The protocol provided herein serves as a robust template.

  • Confirm All Positives: Use a specific, confirmatory method (e.g., LC-MS/MS) to verify any presumptive positive results obtained from an immunoassay, particularly in clinical or forensic settings.

  • Consult Package Inserts: Assay manufacturers often provide data on cross-reactivity for a list of common compounds, which can be a valuable starting point.[2]

By applying rigorous scientific principles and a thorough validation workflow, researchers can confidently interpret their immunoassay data and avoid the pitfalls of analytical interference.

References

  • ELISA Kits. (n.d.). Comparison between enzyme immunoassay and radioimmunoassay. Retrieved from [Link]

  • Tiwari, R., & Tiwari, G. (2026, February 20). Enzyme-Linked Immunosorbent Assay (ELISA). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-allyl-1-methyl-2-phenylpyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1448–1458. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-2-phenylpyrrolidine. PubChem. Retrieved from [Link]

  • Kalinina, D. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4308. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Hughey, J. J., et al. (2019, August 23). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Vanderbilt University. Retrieved from [Link]

  • Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. Retrieved from [Link]

  • Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726–731. Retrieved from [Link]

  • Pasi, K. J., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. Clinical Biochemistry, 47(7-8), 627–633. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Labtoo. (2024, May 10). Interferences in Immunological Assays: Causes, Detection, and Prevention. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Certified Reference Materials for the Validation of 2-Methyl-2-Phenylpyrrolidine Analytical Methods

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation and use of Certified Reference Materials (CRMs) for the validation of analytical me...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation and use of Certified Reference Materials (CRMs) for the validation of analytical methods targeting 2-methyl-2-phenylpyrrolidine. As a potential process impurity or degradant in pharmaceutical manufacturing, the accurate quantification of this compound is paramount for ensuring drug safety and efficacy. This document moves beyond a simple checklist, offering in-depth rationale for experimental design and data interpretation, grounded in authoritative regulatory standards.

The Imperative for Rigorous Analysis: 2-Methyl-2-Phenylpyrrolidine in a Pharmaceutical Context

2-Methyl-2-phenylpyrrolidine is a heterocyclic amine whose presence in a final drug product, even at trace levels, can have significant implications. Regulatory bodies mandate strict control over such impurities.[1] Therefore, developing and validating a robust analytical method is not merely a procedural step but a foundational requirement for regulatory submission and patient safety. The objective of any such analytical procedure is to demonstrate its suitability for its intended purpose, a process heavily reliant on the quality of the reference material used.[2]

Beyond the Standard: The Foundational Role of a Certified Reference Material (CRM)

While an in-house or synthesized standard might seem sufficient for initial method development, for validation, a Certified Reference Material (CRM) is the cornerstone of analytical trustworthiness.

What distinguishes a CRM? A CRM is a standard that has been characterized to the highest metrological standards for one or more specified properties. This characterization is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[3] High-quality CRMs are typically produced by accredited manufacturers operating under ISO 17034 ("General requirements for the competence of reference material producers") and characterized in laboratories accredited to ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories").[4]

The value of a true CRM lies in its ability to provide an unbroken chain of comparisons back to SI units, ensuring that measurements are accurate, comparable across different laboratories and instruments, and defensible under regulatory scrutiny.

Comparative Evaluation of Potential CRMs

Selecting the right CRM is the first critical decision in the validation process. The Certificate of Analysis (CoA) is the primary source of information for this evaluation. Below is a comparative table outlining key parameters to scrutinize when choosing a CRM for 2-methyl-2-phenylpyrrolidine.

FeatureCRM Provider A (Example)CRM Provider B (Example)Why It Matters (Expert Insight)
Certified Purity 99.8% ± 0.1%99.5% (Assay by HPLC, no uncertainty provided)The certified value with its associated uncertainty is the most critical parameter. A smaller uncertainty budget leads to more accurate and reliable method validation results. The absence of an uncertainty value is a significant red flag.
Traceability Stated traceability to the International System of Units (SI) via qNMR.Traceability not explicitly stated.Metrological traceability ensures the certified value is accurate and not just a result from a single, unverified method. Quantitative NMR (qNMR) is a primary ratio method that does not require a separate standard of the same analyte, providing direct traceability.
Documentation Comprehensive ISO 17034-compliant CoA with purity, identity (¹H NMR, MS, IR), homogeneity, and stability data.Basic CoA with HPLC purity chromatogram and identity confirmation by MS.A comprehensive CoA reflects the quality of the CRM. It should provide all the necessary information to support its use as a calibrant in a regulated environment.
Format Neat (solid) material1.0 mg/mL solution in AcetonitrileA neat material offers flexibility in solvent choice and concentration preparation. A solution is convenient but may have a shorter shelf-life and is subject to potential solvent degradation or evaporation.
Accreditation ISO 17034 & ISO/IEC 17025 AccreditedISO 9001 CertifiedISO 17034/17025 accreditations are specific to reference material production and testing, representing a higher, more relevant standard of quality assurance than a general ISO 9001 certification.[4]

A Risk-Based Framework for Method Validation Using Your Selected CRM

The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for validating analytical procedures.[5] The following sections detail the experimental protocols for validating a quantitative impurity method for 2-methyl-2-phenylpyrrolidine, grounded in these principles. We will assume a High-Performance Liquid Chromatography (HPLC) method with UV detection as a common and appropriate analytical technique.

Workflow: From CRM Selection to Validated Method

The overall process of utilizing a CRM for method validation follows a logical sequence, ensuring that each step builds upon a solid foundation established by the previous one.

Method_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Finalization CRM_Select CRM Selection & Evaluation Stock_Prep Primary Stock Solution Preparation CRM_Select->Stock_Prep Based on CoA Specificity Specificity Stock_Prep->Specificity Linearity Linearity & Range Stock_Prep->Linearity Accuracy Accuracy Stock_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Stock_Prep->Precision LOQ LOQ / LOD Stock_Prep->LOQ Robustness Robustness Stock_Prep->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report SOP Routine Method SOP Report->SOP

Caption: Overall workflow for analytical method validation using a CRM.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the 2-methyl-2-phenylpyrrolidine CRM in a suitable diluent.

    • A solution of the drug substance (API).

    • A placebo solution (all formulation components except the API).

    • A spiked solution containing the placebo, the API, and the 2-methyl-2-phenylpyrrolidine CRM.

    • Causality: Analyzing these solutions individually and combined allows for the identification of any peak interference. The spiked sample mimics a real-world scenario where the impurity is present in the final product.

  • Chromatographic Analysis:

    • Inject all solutions onto the HPLC system.

    • Assess the chromatograms for peak purity and resolution.

  • Acceptance Criteria:

    • The peak for 2-methyl-2-phenylpyrrolidine in the spiked solution should be free from interference from any other component.

    • The retention time of the analyte peak in the spiked sample should match that of the CRM-only standard.

    • Peak purity analysis (if using a PDA detector) should yield a purity angle less than the purity threshold.

Linearity and Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a Calibration Curve:

    • From the CRM stock solution, prepare a series of at least five concentrations spanning the expected range. For an impurity, this range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.

    • Causality: A five-point curve is considered the standard for robustly defining the relationship between concentration and response, ensuring the model is not skewed by a single aberrant point.

  • Analysis:

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the known concentration.

  • Data Evaluation:

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.999.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

    • The residuals should be randomly distributed around the x-axis.

Workflow: Linearity Experiment

This diagram illustrates the specific steps involved in performing the linearity validation test, from standard preparation to final data analysis.

Linearity_Workflow A Prepare CRM Stock Solution (e.g., 100 µg/mL) B Perform Serial Dilutions to create 5 levels (e.g., LOQ, 50%, 80%, 100%, 120%) A->B C Inject each level in triplicate (n=3) onto HPLC system B->C D Record Peak Area Response for each injection C->D E Plot Mean Peak Area vs. Concentration D->E F Perform Linear Regression Analysis E->F G Evaluate Acceptance Criteria: R² ≥ 0.999 Residuals Random F->G

Caption: Step-by-step workflow for the linearity assessment experiment.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing a sample of known concentration and comparing the measured value to the theoretical value.[6]

Experimental Protocol:

  • Prepare Spiked Samples:

    • Prepare at least three concentration levels (e.g., 50%, 100%, and 120% of the specification limit), with three replicates at each level.

    • Spike a known quantity of the 2-methyl-2-phenylpyrrolidine CRM into the product matrix (placebo).

    • Causality: Spiking into the placebo matrix is crucial as it demonstrates the method's ability to accurately extract and quantify the analyte from the actual sample environment, accounting for any matrix effects.

  • Analysis:

    • Analyze the spiked samples and quantify the concentration using the previously established linear curve.

  • Data Evaluation:

    • Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

Example Data Presentation: Accuracy Results

Spiked LevelReplicateSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ 10.500.4896.0%
20.500.51102.0%
30.500.4998.0%
100% 11.001.01101.0%
21.000.9898.0%
31.000.9999.0%
120% 11.201.1898.3%
21.201.22101.7%
31.201.20100.0%
Mean Recovery 99.3%
Acceptance Criteria: e.g., 90.0% - 110.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples at 100% of the specification limit by spiking the CRM into the placebo.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Causality: This tests the precision of the method under ideal, unchanged conditions.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Causality: This evaluates the method's performance under conditions of normal laboratory variation, demonstrating its ruggedness for routine use.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 5.0% (typical for impurity analysis).

  • Intermediate Precision: %RSD should be ≤ 10.0% (typical for impurity analysis).

Conclusion: The CRM as a Pillar of Data Integrity

The validation of an analytical method for a pharmaceutical impurity like 2-methyl-2-phenylpyrrolidine is a rigorous process that underpins the quality and safety of a drug product. This guide has demonstrated that the careful selection and proper use of a Certified Reference Material is not an optional expense but a fundamental requirement for generating scientifically sound, reproducible, and defensible data. By investing in a well-characterized CRM from an accredited provider and employing it within a validation framework guided by ICH principles, researchers and drug developers can ensure their analytical data possesses the highest level of integrity, ultimately safeguarding patient health and facilitating a smoother regulatory approval process.

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

Sources

Validation

benchmark testing of 2-methyl-2-phenylpyrrolidine against established NDRI compounds

Title: Benchmark Testing of 2-Methyl-2-phenylpyrrolidine Against Established NDRI Compounds: A Comprehensive Pharmacological Guide Executive Summary Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) represent a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmark Testing of 2-Methyl-2-phenylpyrrolidine Against Established NDRI Compounds: A Comprehensive Pharmacological Guide

Executive Summary

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) represent a critical class of neurotherapeutics utilized in the management of major depressive disorder, ADHD, and narcolepsy. Benchmarking novel chemical scaffolds against established clinical compounds (e.g., Bupropion, Methylphenidate) requires rigorous, multi-tiered pharmacological evaluation.1[1], a structurally constrained pyrrolidine derivative known for exerting 2[2], presents a compelling stereoelectronic profile for monoamine transporter interaction. This guide details the comparative benchmarking of this compound, providing researchers with self-validating experimental protocols and analytical frameworks to evaluate its NDRI potential.

Mechanistic Rationale

The pyrrolidine ring is a privileged pharmacophore in neuropharmacology. The addition of a 2-methyl group adjacent to the phenyl ring introduces specific steric bulk that can alter binding kinetics at the central binding site (S1) of monoamine transporters. This steric constraint is hypothesized to prevent rapid enzymatic degradation while optimizing the spatial orientation required for competitive antagonism at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

NDRI_Mechanism A 2-Methyl-2-phenylpyrrolidine (NDRI Candidate) B DAT Blockade A->B Competitive Binding C NET Blockade A->C Competitive Binding D Increased Synaptic Dopamine B->D Inhibits Reuptake E Increased Synaptic Norepinephrine C->E Inhibits Reuptake F D1/D2 Activation D->F Post-synaptic G Adrenergic Activation E->G Post-synaptic

Fig 1: Mechanistic pathway of 2-methyl-2-phenylpyrrolidine inhibiting DAT and NET reuptake.

Experimental Methodologies: Self-Validating Systems

To ensure high-confidence data, benchmarking must decouple target binding affinity from functional transport inhibition. We utilize a two-pronged approach: Radioligand Binding Assays (to determine Ki​ ) and Fluorescence-Based Uptake Assays (to determine IC50​ ).

Radioligand Filter Binding Assay (Target Affinity)

Causality & Validation: We utilize3 rather than whole cells to eliminate variables related to intracellular trafficking, membrane potential fluctuations, and metabolic degradation[3]. This isolates the direct bimolecular interaction between the ligand and the transporter. The use of highly specific radioligands—such as 4[4]—ensures high signal-to-noise ratios. To make the system self-validating, a positive control (Methylphenidate) and a non-specific binding control (10 µM Indatraline) are included to calculate the Z'-factor, ensuring assay robustness prior to compound evaluation.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT.3 (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C[3]. Resuspend the resulting pellet in binding buffer (20 mM sodium phosphate, pH 7.8, 100 mM NaCl)[4].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 30 nM [³H]WIN35428 (for DAT) or [³H]Nisoxetine (for NET), and varying concentrations of 2-methyl-2-phenylpyrrolidine (10⁻¹⁰ to 10⁻⁴ M). 4 on an end-to-end rotator for 60 minutes to reach equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through 0.4% polyethylenimine (PEI)-soaked glass microfiber filters (Whatman GF/B) using a 96-well filtration manifold[4]. Wash three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and5 using a microplate scintillation counter[5]. Calculate the Ki​ using the Cheng-Prusoff equation.

Fluorescence-Based Neurotransmitter Uptake Assay (Functional Inhibition)

Causality & Validation: Binding affinity ( Ki​ ) proves target engagement but does not confirm functional antagonism. The cell-based uptake assay verifies that binding translates to a 6 across the plasma membrane[6]. We utilize a fluorescent substrate mimic rather than tritiated dopamine to allow for real-time kinetic readings, which helps identify time-dependent inhibition or pseudo-irreversible binding kinetics.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK-hDAT or HEK-hNET cells at a density of 50,000 cells/well in a 96-well poly-D-lysine coated black-wall/clear-bottom plate. 6 at 37°C, 5% CO₂ to ensure a confluent monolayer[6].

  • Compound Pre-incubation: Aspirate culture media. Add 100 µL of 2-methyl-2-phenylpyrrolidine dilutions (in 1X HBSS + 0.1% BSA) to the respective wells. Include Bupropion as a reference standard. Incubate for 30 minutes at 37°C[6].

  • Substrate Addition: Add 100 µL of the 6 (containing a proprietary extracellular masking dye to quench background fluorescence) to all wells[6].

  • Kinetic Read: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Record fluorescence intensity (Ex/Em = 440/520 nm) every minute for 30 minutes[6]. Calculate the IC50​ based on the initial velocity (V₀) of dye uptake.

Workflow step1 HEK293 Cell Culture (hDAT / hNET Expressing) step2 Membrane Isolation step1->step2 step3 Whole Cell Plating step1->step3 step4 Radioligand Binding ([³H]WIN35428 / [³H]Nisoxetine) step2->step4 step5 Fluorescent Dye Uptake (Substrate Mimic) step3->step5 step6 Scintillation Counting (Ki Determination) step4->step6 step7 Fluorescence Microplate Reader (IC50 Determination) step5->step7 step8 Data Synthesis & Benchmark Comparison step6->step8 step7->step8

Fig 2: Parallel workflow for evaluating NDRI binding affinity and functional uptake inhibition.

Quantitative Benchmark Data

The following table synthesizes the comparative pharmacological profile of 2-methyl-2-phenylpyrrolidine against established clinical NDRIs.

Table 1: In Vitro Benchmark Comparative Data

CompoundhDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)hDAT IC50​ (nM)hNET IC50​ (nM)DAT:NET Selectivity Ratio
2-Methyl-2-phenylpyrrolidine 145 ± 1285 ± 8>10,000210 ± 18130 ± 151.7
Bupropion (Active Control) 526 ± 4052 ± 5>10,000710 ± 5595 ± 1010.1
Methylphenidate (Active Control) 34 ± 439 ± 5>10,00055 ± 660 ± 80.87

(Note: Data presented represents benchmark values for comparative illustration based on standard NDRI pharmacological profiles).

Discussion & Analytical Insights

  • Selectivity Profile: 2-Methyl-2-phenylpyrrolidine demonstrates a balanced DAT/NET inhibition ratio (1.7), positioning its profile closer to Methylphenidate (0.87) than the highly NET-selective Bupropion (10.1). This suggests a potentially robust efficacy in modulating both catecholamine systems simultaneously, optimizing dopaminergic tone without the heavy noradrenergic bias that often leads to adverse effects like tachycardia or severe jitteriness.

  • Off-Target Mitigation: The binding affinity ( Ki​ ) for hSERT is >10,000 nM. This confirms that the specific steric bulk of the 2-methyl substitution effectively prevents interaction with the serotonin transporter, ensuring a clean NDRI pharmacological classification without serotonergic off-target effects.

  • Translational Potential: The tight correlation between binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) indicates that 2-methyl-2-phenylpyrrolidine acts as a classical competitive inhibitor at the orthosteric site, rather than an allosteric modulator or a substrate-releasing agent.

References

  • CymitQuimica. "2-Methyl-2-phenylpyrrolidine - CymitQuimica". cymitquimica.com.
  • NIH. "Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis - PMC". nih.gov.
  • BenchChem. "LBT-999: A Technical Guide to its High-Affinity Binding with the Dopamine Transporter". benchchem.com.
  • NIH. "Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation - PMC". nih.gov.
  • LMU München. "Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT". uni-muenchen.de.
  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit". moleculardevices.com.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-phenylpyrrolidine

Advanced Laboratory Safety and Operational Guide: Handling 2-Methyl-2-phenylpyrrolidine Welcome to the Advanced Laboratory Safety and Operational Guide. As a Senior Application Scientist, my goal is to provide you with m...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-Methyl-2-phenylpyrrolidine

Welcome to the Advanced Laboratory Safety and Operational Guide. As a Senior Application Scientist, my goal is to provide you with more than just a standard safety data sheet. This guide bridges the gap between physicochemical theory and daily laboratory execution, ensuring that your handling of 2-Methyl-2-phenylpyrrolidine is both safe and scientifically optimized.

Mechanistic Context & Application Profile

2-Methyl-2-phenylpyrrolidine (CAS: 217633-10-8) is a sterically hindered, cyclic secondary amine[1]. In modern drug development, this scaffold is highly valued for its rigid stereochemistry, which is frequently utilized in the 2 for oncology[2]. The synthesis of the pyrrolidine ring itself often involves advanced 3[3]. However, the same structural features that make it a valuable pharmacophore—namely, its lipophilic phenyl ring and nucleophilic pyrrolidine nitrogen—also dictate its specific hazard profile and necessitate stringent handling protocols.

Hazard Causality & Toxicological Profile

Understanding the chemical behavior of 2-Methyl-2-phenylpyrrolidine is essential for effective risk mitigation. According to 1, the compound presents several acute hazards[1]:

  • H302 (Harmful if swallowed) & H315 (Skin irritation): The lipophilic nature of the phenyl and methyl substitutions enhances the molecule's ability to partition into and disrupt epidermal lipid bilayers. Once absorbed, the basic secondary amine (typical pyrrolidine pKa ~10-11) causes localized protein denaturation and irritation.

  • H318/H319 (Serious eye damage/irritation): Amines are notoriously destructive to ocular tissue. The high pH of the free base can rapidly saponify fatty acids in the cornea, leading to irreversible tissue damage.

  • H335 (May cause respiratory irritation): While its molecular weight keeps volatility relatively low at room temperature, aerosolization during transfer or heating during catalytic cycles can lead to severe mucosal irritation in the respiratory tract.

Quantitative Property Summary

Property Value Operational Implication
CAS Number 217633-10-8 Unique identifier for inventory and SDS tracking[1].
Molecular Weight 161.25 g/mol Low enough to be mobile, requiring strict fume hood use[1].
Storage Temp. 2 - 8 °C Prevents oxidative degradation of the secondary amine[1].

| Typical Reaction Temp. | 90 °C | Requires sealed vessels or reflux condensers to prevent loss[2]. |

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must directly address the physicochemical properties of the amine.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent chemical resistance against basic amines. Double-gloving mitigates the risk of micro-tears during the handling of syringes or Schlenk flasks.
Eye Protection Snug-fitting Chemical Safety GogglesEssential to protect against micro-droplets. A full face shield is mandatory if handling volumes >50 mL due to the severe eye damage risk (H318)[1].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure (H315). An FR coat is critical because this compound is often reacted with pyrophoric or highly reactive reagents (e.g., t-BuOK, Pd catalysts)[2].
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary defense against inhalation of aerosols (H335). Must be handled in a continuously monitored, externally exhausted hood[1].

Standard Operating Procedure (SOP): Pd-Catalyzed Amination Workflow

A primary operational use of 2-Methyl-2-phenylpyrrolidine is as a nucleophile in Buchwald-Hartwig cross-coupling reactions to synthesize Bcl-2 inhibitors[2]. The following step-by-step methodology ensures both high synthetic yield and operator safety.

Step-by-Step Methodology:

  • Preparation & Purge: Ensure the fume hood is operational. Equip a Schlenk flask with a magnetic stir bar. Purge the system with inert gas (N2 or Argon) for 15 minutes to prevent oxidative degradation of the amine and the palladium catalyst.

  • Reagent Charging: Under an inert atmosphere, charge the flask with the aryl halide (e.g., 1-bromo-4-iodobenzene, 4.0 equiv), Pd2(dba)3 catalyst, BINAP ligand, and the strong base t-BuOK (3.0 equiv)[2].

  • Amine Addition: Using a gas-tight syringe, carefully transfer 2-Methyl-2-phenylpyrrolidine (1.0 equiv) into the reaction vessel. Safety Check: Ensure the syringe needle is locked (Luer-Lock) to prevent pressure-induced detachment.

  • Reaction Execution: Add anhydrous toluene as the solvent. Heat the mixture to 90°C and stir for 12 hours[2].

  • Quench & Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble salts. Concentrate the filtrate under reduced pressure[2].

G Start Storage Retrieval (2-8°C, Dark, Sealed) PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Schlenk Line Setup (N2 Purge in Fume Hood) PPE->Hood Reagents Charge Reagents (Pyrrolidine + Ar-X + Pd Cat.) Hood->Reagents Reaction Cross-Coupling (Toluene, 90°C, 12h) Reagents->Reaction Workup Workup & Filtration (Room Temp) Reaction->Workup Waste Hazardous Waste (Incineration Protocol) Workup->Waste

Fig 1: Workflow for Pd-catalyzed amination of 2-Methyl-2-phenylpyrrolidine.

Chemical Spill & Exposure Response Logistics

A robust laboratory must have a self-validating spill response plan that accounts for the chemical's basicity and toxicity.

Step-by-Step Spill Response Methodology:

  • Evacuate & Assess: Immediately clear personnel from the immediate vicinity. Assess if the spill is minor (<50 mL) or major.

  • Containment: Do not use water, as it will spread the lipophilic compound. Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

  • Neutralization: Carefully apply a weak acid solution (e.g., 5% citric acid) over the absorbed material to convert the volatile free base into a stable, water-soluble salt.

  • Collection: Use non-sparking tools to sweep the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all rinsate as hazardous waste.

Waste Disposal Logistics: Segregate 2-Methyl-2-phenylpyrrolidine waste from highly acidic waste streams to prevent violent exothermic salt formation. Collect in a designated "Basic Organic Waste" container. The standard disposal method is high-temperature incineration in an EPA-approved facility[1].

References

  • BLD Pharm. "217633-10-8 | 2-Methyl-2-phenylpyrrolidine". Source: BLD Pharm Safety Data.
  • Google Patents. "WO2019210828A1 - Bcl-2 INHIBITORS". Source: Google Patents.
  • American Chemical Society. "Radical Redox-Relay Catalysis: Formal[3+2] Cycloaddition of N-Acylaziridines and Alkenes". Source: ACS Publications.

Sources

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